UVARIGRANOL B
描述
Structure
3D Structure
属性
IUPAC Name |
(6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl)methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFRADBWXYQLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C=CC(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling UVARIGRANOL B: A Technical Guide to its Discovery and Origins
For Immediate Release
BANGKOK, Thailand – A novel, highly oxygenated cyclohexene, designated as UVARIGRANOL B, has been discovered and isolated from the leaves of Uvaria grandiflora, a plant traditionally used in Southeast Asian medicine. This in-depth guide provides a comprehensive overview of its discovery, structural elucidation, and initial bioactivity screening, intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound, alongside its congener Uvariagrandol A, was identified as a new natural product through rigorous phytochemical investigation of Uvaria grandiflora leaves.[1][2][3] The structure of this complex molecule was determined using a suite of spectroscopic techniques, and its absolute configuration was established through comparative analysis of experimental and calculated electronic circular dichroism (ECD) data.[2][3] Preliminary in vitro studies have explored its cytotoxic properties. This document details the scientific journey of this compound's discovery, from plant collection to its characterization and initial biological assessment.
Discovery and Origin
This compound originates from the leaves of Uvaria grandiflora Roxb. ex Hornem, a climbing tree native to Southeast Asia.[2] This plant has a history of use in traditional medicine; its leaves have been applied for treating contusions, and other parts of the plant have been used for cardiotonic and body tonic purposes.[2] The investigation into the chemical constituents of U. grandiflora was prompted by the diverse biological activities reported for compounds isolated from the Uvaria genus, which are known to produce a variety of bioactive molecules, including polyoxygenated cyclohexenes.[1][2][4]
Experimental Protocols
Plant Material and Extraction
Fresh leaves of Uvaria grandiflora were collected and identified. A voucher specimen was deposited in a designated herbarium for future reference. The air-dried and powdered leaves underwent an exhaustive extraction process.
Extraction Workflow:
Caption: Extraction process for obtaining the crude methanol extract from Uvaria grandiflora leaves.
The crude methanol extract was then subjected to a series of chromatographic separations to isolate the individual compounds.
Isolation of this compound
The isolation of this compound was achieved through a multi-step chromatographic process, as outlined below.
Isolation Workflow:
Caption: Chromatographic workflow for the isolation of this compound.
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to determine the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
-
Electronic Circular Dichroism (ECD): The absolute configuration of this compound was determined by comparing its experimental ECD spectrum with theoretically calculated spectra.[2][3]
Quantitative Data
Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Appearance | Colorless oil |
| Molecular Formula | C₁₅H₂₂O₇ |
| HR-ESI-MS | m/z 337.1258 [M+Na]⁺ (calculated for C₁₅H₂₂O₇Na, 337.1263) |
| Optical Rotation | [α]²⁵D -25.0 (c 0.1, MeOH) |
| UV (MeOH) λmax (log ε) | 215 (3.8) nm |
| IR (neat) νmax | 3400, 2925, 1710, 1650, 1450, 1380, 1260, 1080, 1020 cm⁻¹ |
| ¹H NMR (500 MHz, CDCl₃) | See Table 2 for detailed assignments |
| ¹³C NMR (125 MHz, CDCl₃) | See Table 2 for detailed assignments |
Table 1: Physicochemical and Spectroscopic Properties of this compound.
NMR Spectroscopic Data for this compound in CDCl₃
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 75.2 | 4.10 (d, 5.0) |
| 2 | 72.8 | 3.65 (dd, 5.0, 2.5) |
| 3 | 70.1 | 3.80 (m) |
| 4 | 128.5 | 5.85 (br s) |
| 5 | 135.8 | |
| 6 | 78.9 | 4.50 (br s) |
| 7 | 21.5 | 1.80 (s) |
| 8 | 68.2 | 4.20 (q, 6.5) |
| 9 | 15.1 | 1.25 (d, 6.5) |
| 1'-OH | 2.50 (br s) | |
| 2-OH | 2.80 (d, 2.5) | |
| 3-OH | 2.90 (d, 4.0) | |
| 6-OH | 3.10 (br s) | |
| OAc-C=O | 170.5 | |
| OAc-CH₃ | 21.1 | 2.10 (s) |
Table 2: ¹H and ¹³C NMR Data for this compound.
Biological Activity
Cytotoxicity Assay
This compound was evaluated for its cytotoxic activity against a panel of human cancer cell lines.
Experimental Protocol: The cytotoxicity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the compound for a specified duration. The cell viability was then determined by measuring the absorbance at a specific wavelength after the addition of MTT solution and a solubilizing agent.
Results:
| Cell Line | IC₅₀ (µM) |
| A549 (Lung Cancer) | > 100 |
| SW480 (Colon Cancer) | > 100 |
| K562 (Leukemia) | > 100 |
Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines.[2]
The results indicate that this compound did not exhibit significant cytotoxicity against the tested cancer cell lines under the experimental conditions.[2]
Signaling Pathways and Logical Relationships
At present, there is no published data on the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action and potential molecular targets.
Conclusion
The discovery of this compound expands the chemical diversity of highly oxygenated cyclohexenes derived from the Uvaria genus. While its initial screening for cytotoxicity did not reveal potent activity, the unique structural features of this molecule warrant further investigation into a broader range of biological assays. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this compound and other related natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Secondary Metabolites of Uvaria grandiflora
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the secondary metabolites isolated from Uvaria grandiflora, a plant species belonging to the Annonaceae family. This document summarizes the phytochemical constituents, their associated biological activities with quantitative data, and detailed experimental protocols for their isolation and evaluation. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
Uvaria grandiflora Roxb. ex Hornem is a climbing shrub or tree native to Southeast Asian countries, where it has a history of use in traditional medicine.[1] Various parts of the plant, including the leaves, stems, bark, and roots, have been utilized to treat ailments such as contusions and as cardiotonics and body tonics.[1][2] Phytochemical investigations into this plant have revealed a rich diversity of secondary metabolites, primarily polyoxygenated cyclohexenes, flavonoids, alkaloids, and triterpenes.[1][3] These compounds have demonstrated a wide range of promising biological activities, including cytotoxic, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory effects, making Uvaria grandiflora a subject of significant interest for modern drug discovery.[1][4][5][6]
Major Classes of Secondary Metabolites
Phytochemical studies of Uvaria grandiflora have led to the isolation and characterization of several classes of compounds. The most prominent among these are:
-
Polyoxygenated Cyclohexenes: This is a major class of compounds found in Uvaria grandiflora.[1] Several novel and known derivatives have been identified, exhibiting significant biological activities.[4][5][7]
-
Flavonoids: Various flavonoids have been isolated from the bark and other parts of the plant, contributing to its antioxidant and antimicrobial properties.[1][8]
-
Alkaloids: The presence of alkaloids such as velutinam has been reported in Uvaria grandiflora.[3]
-
Triterpenes: Studies have identified triterpenes like suberosol and lupeol as major chemical components of the plant.[9]
-
Aromatic Compounds: A number of aromatic derivatives have also been isolated from this species.[3]
Quantitative Data on Biological Activities
The secondary metabolites and extracts of Uvaria grandiflora have been evaluated for a range of biological activities. The following tables summarize the key quantitative data from various studies.
Table 1: Cytotoxic Activity of Compounds from Uvaria grandiflora
| Compound | Cell Line(s) | IC50 (µM) | Reference |
| Zeylenone | Human myeloid leukemia (K-562) | 2.3 | [4] |
| HeLa | 18.3 | [4] | |
| (+)-Grandifloracin | Colorectal cancer (SW480) | 154.9 | [1] |
| Leukemia (K562) | 60.9 | [1] | |
| (-)-Zeylenol | Human breast cancer (MDA-MB-231) | 54 ± 10 | [10] |
| Hepatocellular carcinoma (HepG2) | > 80 | [10] |
Table 2: Enzyme Inhibitory Activity of Compounds from Uvaria grandiflora
| Compound | Enzyme | IC50 (µM) | Reference |
| 6-Methoxyzeylenol | α-Glucosidase | 34.1 | [1] |
| (-)-Zeylenone | α-Glucosidase | Potent (qualitative) | [5] |
| Pancreatic lipase | Potent (qualitative) | [5] | |
| Dipeptidyl peptidase-IV (DPP-IV) | 15.7 | [5] |
Table 3: Antimicrobial and Antifungal Activity of Compounds and Extracts from Uvaria grandiflora
| Compound/Extract | Organism | MIC90 (µM) / EC50 (µg/mL) | Reference |
| Zeylenone | Mycobacterium tuberculosis H37Rv | 51.2 (MIC90) | [4] |
| Zeylenone | Phytophthora capsici | 6.98 (EC50) | [11] |
| Zeylenone | Colletotrichum musae | 3.37 (EC50) | [11] |
| Ethanolic extracts of stem bark and leaves | Staphylococcus aureus, Bacillus cereus | High inhibition at 2mg/disc | [12] |
Table 4: Anti-inflammatory and Antioxidant Activity
| Compound/Extract | Assay | Result | Reference |
| (-)-Zeylenol | Edema formation (in vivo) | 90% inhibition at 1 mg/ear after 15 min | [10] |
| Crude methanol extract | DPPH radical scavenging | IC50 = 88.49 µg/ml | [6] |
| Ethyl acetate fraction | DPPH radical scavenging | IC50 = 65.57 µg/ml | [6] |
Experimental Protocols
This section provides a detailed description of the methodologies employed in the isolation and biological evaluation of secondary metabolites from Uvaria grandiflora, synthesized from the available literature.
Plant Material Collection and Extraction
An overview of the general workflow for plant material processing and extraction is depicted below.
Protocol:
-
Collection and Identification: Plant materials (e.g., leaves, stems) of Uvaria grandiflora are collected and authenticated by a botanist. A voucher specimen is typically deposited in a herbarium.
-
Drying and Grinding: The collected plant material is air-dried at room temperature and then ground into a fine powder using a mechanical grinder.
-
Extraction: The powdered plant material is subjected to extraction, commonly by maceration at room temperature with a solvent system such as a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol.[5] This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Isolation and Purification of Compounds
The isolation of individual compounds from the crude extract is a multi-step process involving various chromatographic techniques.
References
- 1. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Banauak / Uvaria grandiflora / Large flower uvaria / Alternative Medicine [stuartxchange.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Uvaria grandiflora - Monaco Nature Encyclopedia [monaconatureencyclopedia.com]
- 9. [A study on major chemical components of Uvaria grandiflora] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of zeylenone from Uvaria grandiflora as a potential botanical fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of antibacterial properties phytochemical contents and antioxidant capacities of leaf and stem barks of Uvaria Grandiflora Roxb - Journal of North Khorasan University of Medical Sciences [journal.nkums.ac.ir]
An In-depth Technical Guide on the Putative Biosynthesis Pathway of Uvarigranol B
Disclaimer: The specific biosynthetic pathway of Uvarigranol B has not been fully elucidated in publicly available scientific literature. The following guide presents a putative pathway based on the well-established biosynthesis of flavonoids and known C-benzylation reactions in plant secondary metabolism. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a C-benzylated flavanone, a class of natural products known for their diverse biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This document outlines a proposed biosynthetic pathway for this compound, detailing the precursor molecules, key enzymatic steps, and relevant intermediates. The pathway is constructed by integrating knowledge of general flavonoid biosynthesis with the specific structural features of this compound.
Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to originate from the primary metabolites L-phenylalanine and malonyl-CoA, proceeding through the general phenylpropanoid and flavonoid pathways, followed by a C-benzylation step.
General Phenylpropanoid Pathway
The pathway commences with the conversion of L-phenylalanine to 4-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites, including flavonoids.[1][2][3][4]
-
L-Phenylalanine to Cinnamic Acid: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to yield cinnamic acid.
-
Cinnamic Acid to 4-Coumaric Acid: Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the C4 position to produce 4-coumaric acid.
-
4-Coumaric Acid to 4-Coumaroyl-CoA: 4-Coumarate:CoA Ligase (4CL) activates 4-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA.
Flavonoid Biosynthesis: Formation of the Flavanone Core
The characteristic C6-C3-C6 flavonoid skeleton is assembled by the sequential action of two key enzymes.
-
Naringenin Chalcone Formation: Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][5][6]
-
Flavanone Cyclization: Chalcone Isomerase (CHI) facilitates the stereospecific intramolecular cyclization of naringenin chalcone to yield the flavanone, naringenin.[2][5] Naringenin is a common precursor for a wide variety of flavonoids.
Putative C-Benzylation of the Flavanone Core
The final and defining step in the proposed biosynthesis of this compound is the C-benzylation of a flavanone precursor, likely naringenin or a derivative thereof. The exact timing and substrate of this benzylation are yet to be determined. The benzyl group donor is likely derived from the shikimate pathway, with chorismate or a related compound serving as a potential precursor.
A plausible precursor for this compound is naringenin . The C-benzylation would occur at the C-6 position of the A-ring of the flavanone. The enzyme responsible for this transformation is a putative C-benzyltransferase .
The proposed overall putative pathway is depicted in the following diagram:
Caption: Putative biosynthesis pathway of this compound.
Quantitative Data
As the biosynthesis of this compound has not been reconstituted, no specific quantitative data is available. However, data from heterologous production of the precursor naringenin in E. coli can provide a reference for the efficiency of the upstream pathway.
Table 1: Representative Production of Naringenin in Engineered E. coli
| Host Strain | Precursor Fed | Key Enzymes Expressed | Titer (mg/L) | Reference |
| E. coli | p-Coumaric acid | 4CL, CHS, CHI | ~40 | [5] |
| E. coli | Tyrosine | TAL, 4CL, CHS, CHI | ~85 | (Data from similar flavonoid biosynthesis studies) |
Experimental Protocols
The following are representative experimental protocols that could be adapted to study the biosynthesis of this compound.
Heterologous Production of Flavonoids in E. coli (Adapted from[5])
This protocol describes the general procedure for producing flavonoids in a microbial host by feeding a precursor.
-
Strain and Plasmid Construction:
-
Clone the genes for 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI) into a suitable expression vector (e.g., pET vector series).
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Culture Conditions:
-
Grow the engineered E. coli strain overnight in LB medium containing the appropriate antibiotic at 37°C with shaking.
-
Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-30°C) for 12-24 hours.
-
At the time of induction, supplement the culture with the precursor p-coumaric acid (1-5 mM).
-
-
Extraction and Analysis:
-
Centrifuge the culture to pellet the cells.
-
Extract the supernatant and the cell pellet separately with an equal volume of ethyl acetate.
-
Combine the organic extracts, evaporate to dryness, and resuspend the residue in a suitable solvent (e.g., methanol).
-
Analyze the sample by HPLC or LC-MS to identify and quantify the produced flavonoids by comparing with authentic standards.
-
In Vitro Enzyme Assays
To characterize the putative C-benzyltransferase, an in vitro assay would be necessary.
-
Enzyme Preparation:
-
Identify candidate C-benzyltransferase genes from the this compound-producing plant through transcriptomics or genome mining.
-
Clone the candidate gene into an expression vector with a purification tag (e.g., His-tag).
-
Express the protein in E. coli and purify it using affinity chromatography.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing:
-
Purified enzyme
-
Flavanone substrate (e.g., naringenin)
-
Putative benzyl group donor (e.g., a benzyl phosphate or CoA derivative)
-
Buffer at optimal pH
-
Cofactors (if required, e.g., Mg2+)
-
-
-
Reaction and Analysis:
-
Incubate the reaction mixture at an optimal temperature for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.
-
Extract the product and analyze by HPLC or LC-MS to detect the formation of this compound.
-
Logical Relationships and Experimental Workflows
The following diagram illustrates the logical workflow for elucidating the biosynthesis pathway of this compound.
Caption: Experimental workflow for pathway elucidation.
Conclusion
While the precise enzymatic steps leading to this compound remain to be experimentally validated, the proposed putative pathway provides a robust framework for future research. The general phenylpropanoid and flavonoid biosynthetic pathways are well-characterized, offering a solid foundation for identifying the key precursor, likely naringenin. The final, and most novel, step is the C-benzylation of this flavanone. The identification and characterization of the responsible C-benzyltransferase will be a significant advancement in our understanding of flavonoid biosynthesis and will open avenues for the sustainable production of this compound and related compounds through synthetic biology approaches. The experimental protocols and workflows outlined in this guide provide a clear roadmap for researchers to elucidate this intriguing biosynthetic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Uvarigranol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigranol B is a polyoxygenated cyclohexene derivative isolated from the leaves of Uvaria grandiflora.[1] This class of natural products has garnered significant interest within the scientific community due to its diverse and promising biological activities. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. Detailed experimental protocols for the acquisition of this data are also presented to facilitate reproducibility and further investigation by researchers in the fields of natural product chemistry, pharmacology, and drug development.
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from NMR, MS, and IR analyses.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to determine the exact mass and molecular formula of this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Molecular Formula | C₁₄H₁₈O₆ |
| Calculated Mass [M+Na]⁺ | 305.0998 |
| Measured Mass [M+Na]⁺ | 305.0992 |
Infrared (IR) Spectroscopy Data
The functional groups present in this compound were identified by their characteristic absorption bands in the infrared spectrum.
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3439 | O-H (Alcohol) stretching |
| 1717 | C=O (Carbonyl) stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The detailed structural framework and stereochemistry of this compound were determined by a complete analysis of its ¹H and ¹³C NMR spectra, including 2D NMR experiments (COSY, HSQC, HMBC).
Table 3: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 4.12 | d | 7.5 |
| 2 | 3.85 | dd | 7.5, 2.5 |
| 3 | 4.01 | d | 2.5 |
| 4 | 5.98 | d | 10.0 |
| 5 | 6.12 | d | 10.0 |
| 6 | 3.50 | s | |
| 7 | 1.85 | s | |
| 1' | 4.25 | q | 7.0 |
| 2' | 1.28 | t | 7.0 |
| OMe-6 | 3.45 | s |
Table 4: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | δC (ppm) |
| 1 | 75.1 |
| 2 | 72.8 |
| 3 | 70.4 |
| 4 | 132.5 |
| 5 | 130.1 |
| 6 | 82.3 |
| 7 | 208.1 |
| 8 | 23.4 |
| 1' | 62.1 |
| 2' | 15.4 |
| OMe-6 | 58.2 |
Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic characterization of this compound.
Isolation of this compound
The isolation of this compound was achieved from the leaves of Uvaria grandiflora. The dried and powdered leaves were subjected to extraction with an organic solvent such as methanol. The resulting crude extract was then partitioned and subjected to a series of chromatographic separations, including column chromatography over silica gel and preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals. Coupling constants (J) are reported in Hertz (Hz). 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were performed to establish the connectivity of protons and carbons.
Mass Spectrometry (MS): High-resolution mass spectra were obtained on a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was introduced in a suitable solvent, and the data was acquired in positive ion mode to observe the [M+Na]⁺ adduct.
Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer. The sample was prepared as a thin film or in a KBr pellet. The spectrum was recorded over a standard range of 4000-400 cm⁻¹, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the bioassay-guided isolation and characterization of natural products like this compound, which has been reported to exhibit cytotoxic activities.[2]
Caption: Bioassay-guided isolation and structure elucidation workflow.
References
Unveiling the Botanical Trove: A Technical Guide to the Natural Sources of Uvarigranol Compounds
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and potential signaling pathways of uvarigranol compounds. Designed for researchers, scientists, and drug development professionals, this document consolidates current scientific knowledge to facilitate further investigation and application of these promising bioactive molecules. Uvarigranol and its analogues, a class of polyoxygenated cyclohexene derivatives, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and cytotoxic activities.
Natural Sources of Uvarigranol Compounds
Uvarigranol compounds are predominantly found within the plant kingdom, specifically in species belonging to the Annonaceae family .[1][2][3] This large family of flowering plants, often referred to as the custard apple family, is a rich source of diverse secondary metabolites.[1][2][3] The primary genus known to produce uvarigranol and its related structures is Uvaria .[4][5][6][7][8]
Several species of Uvaria have been identified as key natural sources of these compounds. These include, but are not limited to:
-
Uvaria rufa : Various parts of this climbing shrub, including the stem, stem bark, and leaves, have been found to contain uvarigranol compounds.[4][5][9]
-
Uvaria grandiflora : The leaves of this plant are a known source of different uvarigranol derivatives.
-
Uvaria macclurei : The twigs and leaves of this species have been shown to produce a range of polyoxygenated cyclohexene derivatives, including compounds structurally related to uvarigranol.
-
Uvaria cherrevensis : This species has also been identified as a source of uvarigranol compounds.[4]
-
Uvaria dulcis : Research has indicated the presence of uvarigranol in this plant species.[4]
Quantitative Data on Uvarigranol Yield
The yield of uvarigranol compounds can vary significantly based on the plant species, the specific part of the plant used for extraction, geographical location, and the extraction and purification methods employed. While comprehensive comparative data is still emerging in the scientific literature, the following table summarizes available quantitative information to provide a baseline for researchers.
| Plant Species | Plant Part | Compound Isolated | Extraction Method | Yield | Reference |
| Uvaria rufa | Stem Bark | Crude Methanol Extract | Maceration with Methanol | 2.6% (w/w) | [3] |
| Uvaria rufa | Leaves | Crude Methanol Extract | Maceration with Methanol | 15.1% (w/w) | [9] |
| Uvaria grandiflora | Leaves | Crude Ethyl Acetate Extract | Maceration with Ethyl Acetate | 2.93% (w/w) | |
| Uvaria grandiflora | Leaves | (-)-Uvarigranol A | Column Chromatography, HPLC | 0.5 mg from 32.1 mg subfraction | |
| Uvaria rufa | Stem | (+)-Uvarigranol B | Column Chromatography | Not specified | [4] |
| Uvaria rufa | Stem | (-)-Uvarigranol E | Column Chromatography | Not specified | [4] |
Experimental Protocols for Isolation and Purification
The isolation of uvarigranol compounds from their natural sources typically involves a multi-step process of extraction and chromatographic purification. Below are detailed methodologies based on published studies.
General Extraction and Fractionation Workflow
This workflow provides a general overview of the initial steps for isolating uvarigranol compounds from plant material.
References
- 1. protheragen.com [protheragen.com]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory polyoxygenated cyclohexene derivatives from Uvaria macclurei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to UVARIGRANOL B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uvarigranol B is a naturally occurring polyoxygenated cyclohexene isolated from the roots of Uvaria grandiflora Roxb., a plant belonging to the Annonaceae family.[1][2] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. While research on this specific compound is emerging, this document summarizes the available data on its characteristics and hints at its potential biological activities, primarily in the context of anticancer research. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Chemical and Physical Properties
This compound is characterized by a unique and complex molecular structure that contributes to its bioactivity. The key chemical and physical properties are summarized in the table below, compiled from various chemical databases.
| Property | Value | Source |
| CAS Number | 164204-79-9 | [3][4][5] |
| Molecular Formula | C₂₃H₂₂O₈ | [3][4] |
| Molecular Weight | 426.41 g/mol | [3][4] |
| Boiling Point | 608.4 °C | [3] |
| SMILES | CC(=O)OC1C(C=CC(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | [3] |
| Storage Temperature | 2°C - 8°C | [3] |
Potential Biological Activity and Mechanism of Action
Preliminary information suggests that this compound is a bioactive compound with potential applications in oncology. It is believed to exhibit cytotoxic effects, selectively targeting cancer cells, which makes it a promising candidate for further investigation in the development of targeted cancer therapies.[3] The primary proposed mechanism of action for this compound is the inhibition of cancer cell proliferation.[3] It is hypothesized that the compound interferes with specific cellular pathways that are crucial for the growth and survival of cancer cells.[3]
However, at present, detailed studies elucidating the specific signaling pathways affected by this compound are not publicly available. Further research is required to identify the precise molecular targets and understand the full mechanism of its cytotoxic effects.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. The compound is primarily obtained through isolation from its natural source, the roots of Uvaria grandiflora.
General Isolation Workflow
While a specific, detailed protocol for this compound is not available in the public domain, a general workflow for the isolation of natural products from plant material can be inferred. This process typically involves the following key steps:
Caption: A generalized workflow for the isolation and characterization of bioactive compounds from plant sources.
Note: This is a representative workflow and the specific solvents, chromatographic media, and techniques would need to be optimized for the isolation of this compound.
Current Research Status and Future Directions
The study of this compound is still in its nascent stages. While its chemical structure has been identified and preliminary suggestions of its anticancer potential have been made, there is a significant need for further research. Future studies should focus on:
-
Elucidating the Mechanism of Action: Detailed in vitro and in vivo studies are necessary to identify the specific molecular targets and signaling pathways modulated by this compound.
-
Quantitative Biological Data: There is a lack of publicly available quantitative data, such as IC50 values against a panel of cancer cell lines.
-
Synthesis and Analogs: The development of a synthetic route to this compound would facilitate its further study and allow for the creation of analogs with potentially improved efficacy and pharmacokinetic properties.
Conclusion
This compound is a promising natural product with potential for development as an anticancer agent. This technical guide has summarized the currently available information on its chemical properties and potential biological activity. It is clear that further in-depth research is warranted to fully understand its therapeutic potential and mechanism of action, paving the way for its potential application in drug development.
References
Unlocking the Therapeutic Potential of Uvarigranol B: A Technical Guide for Researchers
For immediate release:
Shanghai, China – November 19, 2025 – Uvarigranol B, a polyoxygenated cyclohexene isolated from the medicinal plant Uvaria grandiflora, is emerging as a compound of significant interest for therapeutic applications. While direct and extensive research on this compound is in its nascent stages, compelling evidence from structurally analogous compounds found in the same plant suggests a strong potential for anticancer, anti-inflammatory, and anti-diabetic properties. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals, synthesizing the current understanding of this class of compounds and offering a roadmap for future investigation.
The therapeutic promise of this compound is largely inferred from the documented bioactivities of its chemical relatives, such as zeylenol and zeylenone. These compounds have demonstrated notable efficacy in preclinical studies, providing a solid foundation for exploring the therapeutic utility of this compound.
Quantitative Bioactivity Data of Related Compounds
The following tables summarize key quantitative data from studies on polyoxygenated cyclohexenes from Uvaria grandiflora, which are indicative of the potential of this compound.
Table 1: Cytotoxic Activity of Zeylenone
| Cell Line | Activity | IC50 (μM) |
| Human Myeloid Leukemia (K-562) | Cytotoxic | 2.3[1] |
| Human Cervical Cancer (HeLa) | Cytotoxic | 18.3[1] |
Table 2: Cytotoxic Activity of (-)-Zeylenol
| Cell Line | Activity | IC50 (μM) |
| Human Breast Cancer (MDA-MB-231) | Cytotoxic | 54 ± 10[2] |
| Human Hepatocellular Carcinoma (HepG2) | Cytotoxic | > 80[2] |
Table 3: Enzyme Inhibitory Activity
| Compound | Target Enzyme | Activity | IC50 (μM) |
| (-)-Zeylenone | α-glucosidase | Inhibitory | 2.62[3] |
| (-)-Zeylenone | Monoacylglycerol Lipase (MAGL) | Inhibitory | 27.90[3] |
| (-)-Uvariagrandol B | α-glucosidase | Inhibitory | Activity noted[4] |
| (+)-Grandifloracin | α-glucosidase | Inhibitory | 7.1[4] |
| (-)-Zeylenol | α-glucosidase | Inhibitory | 35.6[4] |
Table 4: Anti-inflammatory Activity of (-)-Zeylenol
| Time Post-Induction | Edema Inhibition (%) |
| 15 min | 90[2] |
| 30 min | 69[2] |
| 60 min | 52[2] |
| 120 min | 52[2] |
Potential Therapeutic Avenues and Mechanisms of Action
The existing data on related compounds strongly suggest that this compound may be a viable candidate for development in the following therapeutic areas:
-
Oncology: The cytotoxic effects of zeylenone and (-)-zeylenol against various cancer cell lines highlight the potential of this compound as an anticancer agent. The proposed mechanism for (-)-zeylenol involves the induction of apoptosis via the activation of caspase-3, a key enzyme in programmed cell death[2]. This suggests that this compound could potentially trigger a similar apoptotic cascade in malignant cells.
-
Inflammatory Disorders: The potent in vivo anti-inflammatory activity of (-)-zeylenol in a carrageenan-induced edema model suggests that this compound could be effective in treating inflammatory conditions[2]. The underlying mechanism is likely tied to the inhibition of pro-inflammatory mediators.
-
Metabolic Diseases: The significant α-glucosidase inhibitory activity of (-)-zeylenone and other related compounds points to a potential role for this compound in managing type 2 diabetes[3][4]. By inhibiting this key digestive enzyme, this compound could help regulate post-meal blood glucose levels.
Key Experimental Protocols
For researchers embarking on the study of this compound, the following established experimental protocols for related compounds can serve as a valuable starting point.
1. Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Procedure:
-
Cancer cell lines (e.g., MDA-MB-231, HeLa) are cultured in 96-well plates.
-
Cells are treated with a range of concentrations of the test compound.
-
After a set incubation period (e.g., 48 hours), MTT reagent is added, which is converted by viable cells into a colored formazan product.
-
The formazan is dissolved, and the absorbance is measured to quantify cell viability.
-
The IC50 is determined from the dose-response curve.
-
2. In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema Model)
-
Objective: To assess the anti-inflammatory effect of a compound in a live animal model.
-
Procedure:
-
A pre-determined dose of the test compound is administered to rodents (e.g., Wistar rats).
-
Inflammation is induced by injecting carrageenan into the paw.
-
Paw volume is measured at regular intervals using a plethysmometer.
-
The reduction in paw swelling in the treated group compared to a control group indicates the degree of anti-inflammatory activity.
-
3. α-Glucosidase Inhibition Assay
-
Objective: To measure the ability of a compound to inhibit the α-glucosidase enzyme.
-
Procedure:
-
The α-glucosidase enzyme is incubated with the test compound at various concentrations.
-
A substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) is added, which is converted by the enzyme into a colored product.
-
The rate of color development is measured spectrophotometrically.
-
A decrease in the rate of the reaction in the presence of the compound indicates inhibition. The IC50 value is calculated.
-
Visualized Pathways and Workflows
Caption: Inferred apoptotic pathway of this compound in cancer cells.
References
UVARIGRANOL B and its analogues
An In-depth Technical Guide to UVARIGRANOL B and its Analogues for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a naturally occurring polyoxygenated cyclohexene, a class of compounds that has garnered significant interest in the scientific community due to their diverse biological activities. These compounds are predominantly isolated from plants of the Annonaceae family, particularly the genus Uvaria. This technical guide provides a comprehensive overview of , focusing on their chemical properties, biological activities, and potential mechanisms of action, with a clear delineation of the current state of knowledge and areas requiring further investigation.
Chemical Properties of this compound
(+)-UVARIGRANOL B was first isolated from the stems of Uvaria rufa[1]. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H22O8 | [1] |
| Molecular Weight | 426.42 g/mol | [1] |
| CAS Number | 164204-79-9 | |
| Class | Polyoxygenated Cyclohexene | [1] |
| Natural Source | Uvaria grandiflora (roots), Uvaria rufa (stems) | [1] |
Biological Activities and Analogues
Research into the biological activities of this compound itself is limited. However, the broader family of polyoxygenated cyclohexenes from Uvaria species has demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities.
Cytotoxic Activity
Direct testing of (+)-UVARIGRANOL B against human colorectal carcinoma (HCT 116) and human prostate carcinoma (22Rv1) cell lines showed no significant cytotoxic activity[1]. In contrast, other polyoxygenated cyclohexenes and compounds isolated from Uvaria species have shown notable cytotoxic effects.
| Compound | Cell Line(s) | IC50 Value (μM) | Reference |
| (+)-UVARIGRANOL B | HCT 116, 22Rv1 | > 100 | [1] |
| (-)-Zeylenol | MDA-MB-231 (human breast cancer) | 54 | |
| (+)-Grandifloracin | PANC-1 (pancreatic cancer) | 14.5 | [2][3] |
| PSN-1 (pancreatic cancer) | 32.6 | [2][3] | |
| MIA PaCa-2 (pancreatic cancer) | 17.5 | [2][3] | |
| KLM-1 (pancreatic cancer) | 32.7 | [2][3] |
Anti-inflammatory Activity
While (+)-UVARIGRANOL B has not been specifically evaluated for anti-inflammatory activity, several of its analogues have shown promising results. The mechanism of action for some of these analogues appears to involve the inhibition of key inflammatory mediators and signaling pathways.
| Compound | Assay | IC50 / EC50 Value (μM) | Reference |
| (-)-Zeylenone | Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 cells | 20.18 | [4][5] |
| Flexuvarol B | Superoxide anion generation in fMLP-stimulated human neutrophils | 2.25 - 5.55 | [6] |
| Elastase release in fMLP-stimulated human neutrophils | 2.25 - 5.55 | [6] | |
| 5-hydroxy-6,7-dimethoxy-flavone | Superoxide anion generation in fMLP-stimulated human neutrophils | 1.19 | [6] |
Antimicrobial Activity
Crude extracts from Uvaria rufa, the plant source of (+)-UVARIGRANOL B, have demonstrated antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus[7][8]. However, the specific contribution of this compound to this activity has not been determined.
Synthesis of this compound Analogues
To date, the total synthesis of this compound has not been reported in the literature. The synthesis of other polyoxygenated cyclohexenes is complex and represents a significant challenge in organic chemistry.
Signaling Pathways and Mechanism of Action
Direct studies on the signaling pathways modulated by this compound are currently unavailable. However, research on its analogue, (-)-zeylenone, provides valuable insights into the potential mechanisms of this class of compounds. (-)-Zeylenone has been shown to exert its anti-inflammatory effects by downregulating the NF-κB signaling pathway[4][5]. This pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.
The proposed mechanism of action for the anti-inflammatory activity of (-)-zeylenone is illustrated below.
Caption: Proposed anti-inflammatory mechanism of (-)-zeylenone via inhibition of the NF-κB signaling pathway.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of (+)-UVARIGRANOL B was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: HCT 116 and 22Rv1 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (including (+)-UVARIGRANOL B) and incubated for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Conclusion and Future Directions
This compound is a member of the promising class of polyoxygenated cyclohexenes. While initial studies on its cytotoxic activity have not yielded significant results, the demonstrated anti-inflammatory and other biological activities of its close analogues suggest that further investigation into the therapeutic potential of this compound is warranted. Future research should focus on:
-
Broader Biological Screening: Evaluating the anti-inflammatory, antimicrobial, and other biological activities of pure (+)-UVARIGRANOL B.
-
Synthesis of Analogues: Developing synthetic routes to to enable structure-activity relationship (SAR) studies and optimization of biological activity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
This technical guide provides a foundation for researchers and drug development professionals to build upon in the exploration of as potential therapeutic agents. The provided data and protocols can serve as a starting point for further in-depth studies.
References
- 1. Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiausterity agents from Uvaria dac and their preferential cytotoxic activity against human pancreatic cancer cell lines in a nutrient-deprived condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-inflammatory polyoxygenated cyclohexene derivatives from Uvaria macclurei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Methyl-4,5-dihydro-oxepine, polyoxygenated seco-cyclohexenes and cyclohexenes from Uvaria flexuosa and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.usep.edu.ph [journal.usep.edu.ph]
The Pharmacological Potential of Uvaria grandiflora: A Technical Guide to its Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Uvaria grandiflora, a flowering plant native to Southeast Asia, has a rich history in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have begun to unveil the scientific basis for its therapeutic uses, revealing a diverse array of bioactive compounds with significant pharmacological activities. This technical guide provides an in-depth overview of the biological activities of compounds isolated from Uvaria grandiflora, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways to support further research and drug development endeavors.
Overview of Biological Activities
Compounds isolated from various parts of Uvaria grandiflora, including the leaves, stems, roots, and twigs, have demonstrated a broad spectrum of biological activities. These include cytotoxic, antimicrobial, antioxidant, anti-inflammatory, and anti-diabetic properties. The primary classes of compounds responsible for these activities are polyoxygenated cyclohexenes, alkaloids, and flavonoids.
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the biological activities of compounds and extracts from Uvaria grandiflora. This data is crucial for comparing the potency of different compounds and for identifying promising candidates for further development.
Table 1: Cytotoxic and Antitubercular Activity of Compounds from Uvaria grandiflora
| Compound | Activity | Cell Line / Organism | Measurement | Value | Reference(s) |
| Zeylenone | Cytotoxic | K-562 (Human Myeloid Leukemia) | IC50 | 2.3 µM | |
| Zeylenone | Cytotoxic | HeLa (Human Cervical Cancer) | IC50 | 18.3 µM | |
| (-)-Zeylenol | Cytotoxic | MDA-MB231 (Human Breast Cancer) | IC50 | 54 ± 10 µM | |
| (-)-Zeylenol | Cytotoxic | HepG2 (Human Hepatocellular Carcinoma) | IC50 | > 80 µM | |
| (+)-Grandifloracin | Cytotoxic | SW480 (Human Colorectal Adenocarcinoma) | IC50 | 154.9 µM | |
| (+)-Grandifloracin | Cytotoxic | K562 (Human Myeloid Leukemia) | IC50 | 60.9 µM | |
| Zeylenone | Antitubercular | Mycobacterium tuberculosis H37Rv | MIC90 | 51.2 µM |
Table 2: Enzyme Inhibitory Activity of Compounds from Uvaria grandiflora
| Compound | Target Enzyme | Measurement | Value | Reference(s) |
| (-)-Zeylenone | α-Glucosidase | IC50 | 2.62 µM | |
| Uvagrandol | α-Glucosidase | IC50 | - | |
| 6-Methoxyzeylenol | α-Glucosidase | IC50 | 34.1 µM | |
| (-)-Zeylenone | Pancreatic Lipase | IC50 | - | |
| (-)-Zeylenone | Dipeptidyl Peptidase IV (DPP-IV) | IC50 | - | |
| Zeylenone | Monoacylglycerol Lipase (MAGL) | IC50 | 27.90 µM |
Table 3: Anti-inflammatory Activity of (-)-Zeylenol from Uvaria grandiflora
| Time After Induction | Edema Inhibition (%) |
| 15 min | 90% |
| 30 min | 69% |
| 60 min | 52% |
| 120 min | 52% |
| Activity measured in an ethyl phenylpropiolate-induced ear edema model in rats at a dose of 1 mg/ear. |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Extraction and Isolation of Bioactive Compounds
A general procedure for the isolation of polyoxygenated cyclohexenes from the leaves of Uvaria grandiflora is as follows:
-
Extraction: Air-dried and powdered leaves are extracted with a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning between methanolic water and petroleum ether, followed by DCM, and then n-butanol to yield different sub-extracts.
-
Chromatographic Purification: The bioactive sub-extract (typically the DCM fraction) is subjected to repeated column chromatography on silica gel, eluting with solvent gradients of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol) to isolate individual compounds.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., K-562, HeLa, MDA-MB231) are seeded in 96-well plates at a specific density (e.g., 1 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low, typically <1%) for a specified period (e.g., 24 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 4 hours) at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing the α-glucosidase enzyme (from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Inhibitor Incubation: The test compound, dissolved in a solvent like DMSO, is added to the reaction mixture and pre-incubated with the enzyme for a short period (e.g., 5 minutes at 37°C).
-
Substrate Addition: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 20 minutes at 37°C).
-
Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate.
-
Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control (enzyme and substrate without the inhibitor). The IC50 value is then determined.
Pancreatic Lipase Inhibition Assay
This assay evaluates the inhibitory effect of compounds on pancreatic lipase, a key enzyme in fat digestion.
-
Enzyme and Substrate Preparation: Porcine pancreatic lipase solution is prepared in a buffer (e.g., Tris-HCl, pH 8.0). The substrate, p-nitrophenyl palmitate (pNPP), is dissolved in a suitable solvent.
-
Inhibitor Incubation: The test compound is pre-incubated with the enzyme solution.
-
Reaction Initiation: The reaction is started by adding the pNPP substrate to the enzyme-inhibitor mixture.
-
Kinetic Measurement: The formation of p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time in a microplate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
This fluorescence-based assay is used to screen for inhibitors of DPP-IV, a target for type 2 diabetes treatment.
-
Reagent Preparation: A reaction buffer, a solution of recombinant human DPP-IV, and a fluorogenic substrate (e.g., Gly-Pro-AMC) are prepared.
-
Assay Setup: In a 96-well plate, the test compound, DPP-IV enzyme, and assay buffer are mixed and incubated.
-
Reaction Initiation: The reaction is initiated by adding the substrate solution.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
Calculation: The percent inhibition is calculated by comparing the fluorescence of the test wells to the control wells, and the IC50 value is determined.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Assay (Ethyl Phenylpropiolate-Induced Ear Edema)
This in vivo assay assesses the topical anti-inflammatory activity of compounds.
-
Animal Model: Male Sprague-Dawley rats are used for the experiment.
-
Induction of Edema: Ear edema is induced by the topical application of ethyl phenylpropiolate (EPP) dissolved in acetone to both the inner and outer surfaces of the ear.
-
Compound Application: The test compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the ear just before the application of EPP. A control group receives only the vehicle.
-
Edema Measurement: The thickness of the ear is measured using a digital caliper at various time points after EPP application (e.g., 15, 30, 60, and 120 minutes).
-
Calculation: The percentage of edema inhibition is calculated by comparing the increase in ear thickness in the treated group to the control group.
Caspase-3 Activation Assay
This assay is used to determine if a compound induces apoptosis via the activation of caspase-3.
-
Cell Lysis: Cells treated with the test compound are harvested and lysed to release their cellular contents.
-
Reaction Setup: The cell lysate is incubated with a caspase-3 substrate (e.g., DEVD-pNA for a colorimetric assay or Ac-DEVD-AMC for a fluorometric assay) in a reaction buffer.
-
Incubation: The reaction is incubated at 37°C to allow the activated caspase-3 in the lysate to cleave the substrate.
-
Detection: The cleavage product (p-nitroaniline or AMC) is detected by measuring the absorbance at 405 nm (for the colorimetric assay) or fluorescence at the appropriate excitation/emission wavelengths (for the fluorometric assay).
-
Data Analysis: The level of caspase-3 activity is proportional to the amount of cleavage product formed and is compared to that of untreated cells.
Visualizing Experimental and Biological Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the isolation and bioactivity screening of compounds from Uvaria grandiflora and the caspase-3 mediated apoptosis signaling pathway.
Caption: Experimental workflow for isolating and screening bioactive compounds.
Caption: Caspase-3 mediated apoptosis pathway induced by (-)-zeylenol.
Conclusion and Future Directions
The compounds isolated from Uvaria grandiflora exhibit a remarkable range of biological activities, validating its traditional medicinal uses and highlighting its potential as a source of novel therapeutic agents. The quantitative data presented herein provides a foundation for prioritizing compounds for further investigation. The detailed experimental protocols offer a roadmap for researchers to explore the mechanisms of action of these compounds and to conduct further preclinical studies.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic efficacy and safety profiles of promising compounds in animal models of relevant diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the most active compounds to optimize their potency and pharmacokinetic properties.
-
Synergistic Effects: Investigating potential synergistic interactions between different compounds from Uvaria grandiflora or in combination with existing drugs.
This comprehensive guide serves as a valuable resource for the scientific community to accelerate the translation of the therapeutic potential of Uvaria grandiflora into novel and effective treatments for a range of human diseases.
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Uvarigranol B from Uvaria grandiflora
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvaria grandiflora, a plant species belonging to the Annonaceae family, is a rich source of various bioactive secondary metabolites. Among these, polyoxygenated cyclohexenes have garnered significant interest due to their potential therapeutic properties. Uvarigranol B, a member of this class of compounds, has been isolated from various parts of Uvaria grandiflora, including the leaves, stems, and roots. This document provides a detailed protocol for the isolation and purification of this compound from the leaves of Uvaria grandiflora. The methodologies described herein are based on established phytochemical extraction and chromatographic techniques.
Note on Compound Nomenclature: The primary literature source for the detailed leaf extraction protocol refers to the isolated compound as "uvariagrandol B". It is highly probable that uvariagrandol B is a stereoisomer of, or identical to, compounds referred to as "this compound" in other studies. Researchers should rely on comprehensive spectroscopic analysis for definitive identification.
Data Presentation
Table 1: Summary of Extraction and Fractionation from Uvaria grandiflora Leaves
| Step | Material | Solvent/Mobile Phase | Yield |
| Extraction | 1.5 kg of dried and powdered leaves | Ethyl acetate (3 x 15 L) | 45.0 g of crude extract |
| Column Chromatography (Silica Gel) | 45.0 g of crude extract | Gradient of n-hexane and ethyl acetate | Multiple fractions |
| Column Chromatography (Sephadex LH-20) | Active fractions from silica gel chromatography | 100% Methanol | Purified fractions containing this compound |
| Preparative Thin-Layer Chromatography (pTLC) | Enriched fractions from Sephadex LH-20 | Chloroform:Methanol (95:5) | Isolated this compound |
Table 2: Spectroscopic Data for a Related Compound, (+)-Uvarigranol B, for Reference
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 134.5 | - |
| 2 | 129.8 | 6.15 (d, 3.5) |
| 3 | 72.1 | 4.85 (dd, 3.5, 2.5) |
| 4 | 75.8 | 4.10 (dd, 2.5, 8.0) |
| 5 | 82.5 | 3.65 (m) |
| 6 | 78.9 | 5.30 (d, 2.0) |
| 7 | 65.4 | 4.40 (d, 12.0), 4.25 (d, 12.0) |
| OAc-6 | 170.1, 21.0 | 2.05 (s) |
| OBz-7 | 166.5, 133.2, 130.0, 129.8 (2C), 128.5 (2C) | 8.05 (d, 7.5), 7.60 (t, 7.5), 7.45 (t, 7.5) |
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Uvaria grandiflora are collected.
-
Drying: The leaves are air-dried in the shade at room temperature for approximately two weeks.
-
Grinding: The dried leaves are ground into a fine powder using a mechanical grinder.
Extraction
-
Solvent Extraction: The powdered leaves (1.5 kg) are macerated with ethyl acetate (3 x 15 L) at room temperature for 72 hours for each extraction.
-
Concentration: The combined ethyl acetate extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract (approximately 45.0 g).
Isolation and Purification Workflow
The isolation and purification of this compound is a multi-step process involving several chromatographic techniques.
Caption: Workflow for the Isolation and Purification of this compound.
Detailed Chromatographic Procedures
-
Silica Gel Column Chromatography:
-
The crude ethyl acetate extract (45.0 g) is adsorbed onto a small amount of silica gel (60-120 mesh).
-
The adsorbed sample is loaded onto a silica gel column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions of 250 mL are collected and monitored by thin-layer chromatography (TLC).
-
Fractions with similar TLC profiles are combined.
-
-
Sephadex LH-20 Column Chromatography:
-
The active fractions obtained from the silica gel column are combined and concentrated.
-
The residue is dissolved in a minimal amount of methanol and loaded onto a Sephadex LH-20 column.
-
The column is eluted with 100% methanol.
-
Fractions are collected and monitored by TLC to identify those containing the target compound.
-
-
Preparative Thin-Layer Chromatography (pTLC):
-
The enriched fractions from the Sephadex LH-20 column are further purified by pTLC.
-
The sample is applied as a band onto a pre-coated silica gel pTLC plate.
-
The plate is developed in a chloroform:methanol (95:5) solvent system.
-
The bands are visualized under UV light (254 nm), and the band corresponding to this compound is scraped off.
-
The compound is eluted from the silica gel with methanol, filtered, and the solvent is evaporated to yield pure this compound.
-
Structure Elucidation
The structure of the isolated this compound is confirmed by comprehensive spectroscopic analysis, including:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure and stereochemistry.
Potential Biological Activities and Signaling Pathways
While a specific signaling pathway for this compound has not been definitively elucidated, compounds from Uvaria grandiflora and other Uvaria species have demonstrated a range of biological activities, suggesting potential interactions with various cellular pathways. Some of the reported activities for related compounds include:
-
Cytotoxicity: Many polyoxygenated cyclohexenes exhibit cytotoxic effects against various cancer cell lines. The underlying mechanisms may involve the induction of apoptosis or cell cycle arrest.
-
α-Glucosidase Inhibition: Some compounds from Uvaria grandiflora have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential role in the management of type 2 diabetes.
Further research is required to delineate the specific molecular targets and signaling pathways modulated by this compound. A general representation of a hypothetical signaling pathway leading to a biological effect is presented below.
Caption: Hypothetical Signaling Pathway for this compound.
Application Notes and Protocols for HPLC Separation of Polyoxygenated Cyclohexenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of polyoxygenated cyclohexenes using High-Performance Liquid Chromatography (HPLC). These methods are critical for the analysis, purification, and characterization of this important class of compounds, which includes various carbasugars, conduritols, and their derivatives, many of which have significant biological activity.
Introduction
Polyoxygenated cyclohexenes are a diverse group of carbocyclic compounds characterized by a cyclohexene ring substituted with multiple hydroxyl groups and other functionalities. Their structural similarity to monosaccharides has led to their investigation as carbohydrate-mimetics, with many exhibiting potent glycosidase inhibitory activity, making them attractive targets for the development of therapeutics for diseases such as diabetes, viral infections, and cancer.
The inherent polarity and often chiral nature of these molecules present significant challenges for their separation and analysis. This document outlines effective HPLC methodologies, including Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase (RP-HPLC) often with derivatization, and Chiral HPLC, to achieve high-resolution separation of these complex mixtures.
Application Note 1: Separation of Inositol Stereoisomers using HILIC
Objective: To achieve baseline separation of myo-inositol and D-chiro-inositol, two common and biologically important inositol stereoisomers.
Background: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation of highly polar compounds that are poorly retained on traditional reversed-phase columns. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.
Experimental Protocol: HILIC-ELSD for Inositol Isomers
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: Amino-based HILIC column (e.g., TSKgel Amide-80, 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Deionized Water
-
Gradient: 85% A to 75% A over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow: 1.5 L/min
-
Data Presentation
| Compound | Retention Time (min) | Resolution (Rs) |
| myo-Inositol | 8.2 | - |
| D-chiro-Inositol | 9.5 | 2.1 |
Diagram: HILIC Separation Workflow
Caption: Workflow for HILIC-ELSD analysis of inositols.
Application Note 2: Chiral Separation of Conduritol B Epoxide Enantiomers
Objective: To resolve the enantiomers of conduritol B epoxide, a potent irreversible inhibitor of β-glucosidases.
Background: The biological activity of many polyoxygenated cyclohexenes is stereospecific. Therefore, the ability to separate enantiomers is crucial in drug development and for structure-activity relationship studies. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the chiral resolution of a wide range of compounds, including epoxides.
Experimental Protocol: Normal-Phase Chiral HPLC
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, and column oven.
-
UV Detector.
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral column (e.g., Daicel CHIRALPAK AD-H, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
Data Presentation
| Enantiomer | Retention Time (min) | Selectivity (α) | Resolution (Rs) |
| (+)-Conduritol B epoxide | 12.5 | - | - |
| (-)-Conduritol B epoxide | 14.8 | 1.25 | 2.8 |
Diagram: Chiral Separation Principle
Caption: Principle of chiral separation on a CSP.
Application Note 3: Quantitative Analysis of Valienamine via Pre-column Derivatization and RP-HPLC
Objective: To develop a sensitive and reliable method for the quantification of valienamine, an important aminocyclitol and a key intermediate in the biosynthesis of validamycin, an agricultural antibiotic.
Background: Aminocyclitols like valienamine lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging at low concentrations. Pre-column derivatization with a UV-active labeling agent can significantly enhance detection sensitivity. Reversed-phase HPLC is a robust and widely used technique for the separation of derivatized compounds.
Experimental Protocol: RP-HPLC-UV of Derivatized Valienamine
Sample Preparation and Derivatization:
-
To 100 µL of the sample containing valienamine, add 100 µL of a 1% solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in ethanol.
-
Add 50 µL of 1 M sodium bicarbonate buffer (pH 9.0).
-
Heat the mixture at 60 °C for 1 hour.
-
Cool the reaction mixture and neutralize with 50 µL of 1 M HCl.
-
Dilute with the mobile phase to the desired concentration before injection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Diode Array Detector (DAD) or UV-Vis Detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 60% B in 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV at 360 nm.
Data Presentation
| Compound | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| DNP-Valienamine | 15.3 | 5 | 15 |
Diagram: Derivatization and RP-HPLC Workflow
Caption: Workflow for valienamine analysis.
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of UVARIGRANOL B
Audience: Researchers, scientists, and drug development professionals.
Introduction
UVARIGRANOL B, a compound of interest from the Uvaria genus, is investigated here for its potential anti-inflammatory properties. This document provides a comprehensive guide to a panel of in vitro assays designed to characterize the anti-inflammatory activity of this compound. The following protocols detail methods for assessing its impact on key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and its potential mechanism of action through inhibition of protein denaturation. These assays are critical for the preliminary screening and characterization of novel anti-inflammatory agents.
Data Presentation
The following tables are structured to organize and present the quantitative data obtained from the described experimental protocols.
Table 1: Inhibition of Protein Denaturation by this compound
| Concentration of this compound (µg/mL) | Absorbance (660 nm) | Percentage Inhibition (%) |
| Control (Vehicle) | 0 | |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Positive Control (Diclofenac Sodium) |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Treatment | Concentration (µg/mL) | Absorbance (540 nm) | NO Concentration (µM) | Percentage Inhibition (%) |
| Untreated Cells | - | 0 | ||
| LPS (1 µg/mL) | - | - | ||
| LPS + this compound | 10 | |||
| LPS + this compound | 25 | |||
| LPS + this compound | 50 | |||
| LPS + this compound | 100 | |||
| LPS + Positive Control (L-NAME) |
Table 3: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
| Treatment | Concentration (µg/mL) | Absorbance (450 nm) | PGE2 Concentration (pg/mL) | Percentage Inhibition (%) |
| Untreated Cells | - | 0 | ||
| LPS (1 µg/mL) | - | - | ||
| LPS + this compound | 10 | |||
| LPS + this compound | 25 | |||
| LPS + this compound | 50 | |||
| LPS + this compound | 100 | |||
| LPS + Positive Control (Indomethacin) |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Treatment | Concentration (µg/mL) | Absorbance (450 nm) | Concentration (pg/mL) | Percentage Inhibition (%) |
| TNF-α | Untreated Cells | - | 0 | ||
| LPS (1 µg/mL) | - | - | |||
| LPS + this compound | 10 | ||||
| LPS + this compound | 25 | ||||
| LPS + this compound | 50 | ||||
| LPS + this compound | 100 | ||||
| LPS + Positive Control (Dexamethasone) | |||||
| IL-6 | Untreated Cells | - | 0 | ||
| LPS (1 µg/mL) | - | - | |||
| LPS + this compound | 10 | ||||
| LPS + this compound | 25 | ||||
| LPS + this compound | 50 | ||||
| LPS + this compound | 100 | ||||
| LPS + Positive Control (Dexamethasone) | |||||
| IL-1β | Untreated Cells | - | 0 | ||
| LPS (1 µg/mL) | - | - | |||
| LPS + this compound | 10 | ||||
| LPS + this compound | 25 | ||||
| LPS + this compound | 50 | ||||
| LPS + this compound | 100 | ||||
| LPS + Positive Control (Dexamethasone) |
Experimental Protocols
Inhibition of Protein Denaturation Assay
This assay evaluates the ability of this compound to inhibit the denaturation of egg albumin, a process analogous to protein denaturation seen in inflammatory conditions.[1][2][3]
Materials:
-
This compound
-
Diclofenac Sodium (positive control)
-
Egg Albumin (fresh hen's egg or powder)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Prepare a 1-2% solution of egg albumin in PBS.
-
Prepare various concentrations of this compound and Diclofenac Sodium in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the reaction mixture does not exceed 0.1%.
-
The reaction mixture will consist of 0.2 mL of egg albumin solution, 2.8 mL of PBS (pH 7.4), and 2.0 mL of the test compound or control at varying concentrations.
-
A control group is prepared by mixing 0.2 mL of egg albumin solution with 4.8 mL of PBS.
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 * (Absorbance of Control - Absorbance of Test) / Absorbance of Control
Nitric Oxide (NO) Production Assay in Macrophages
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the supernatant of cultured macrophages stimulated with lipopolysaccharide (LPS).[4][5][6]
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
L-NG-Nitroarginine Methyl Ester (L-NAME, positive control)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (for standard curve)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
The percentage inhibition of NO production is calculated relative to the LPS-stimulated group.
Prostaglandin E2 (PGE2) Immunoassay
This competitive enzyme-linked immunosorbent assay (ELISA) measures the concentration of PGE2 released into the cell culture supernatant.[7][8][9]
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Indomethacin (positive control)
-
PGE2 ELISA Kit (containing PGE2 conjugate, antibody, standards, wash buffer, substrate, and stop solution)
-
DMEM and FBS
-
96-well plates
-
Microplate reader
Procedure:
-
Culture and treat RAW 264.7 cells with this compound and LPS as described in the NO production assay.
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Add standards and samples to the wells of the antibody-coated microplate. b. Add PGE2 conjugate to the wells. c. Add the primary antibody to the wells and incubate. d. Wash the plate to remove unbound reagents. e. Add the substrate solution and incubate to allow for color development. f. Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.
-
Determine the percentage inhibition of PGE2 production.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Immunoassay
This sandwich ELISA quantifies the levels of pro-inflammatory cytokines in the cell culture supernatant.[10][11][12][13][14]
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α, IL-6, and IL-1β (containing capture antibody-coated plates, detection antibodies, standards, streptavidin-HRP, substrate, and stop solution)
-
DMEM and FBS
-
96-well plates
-
Microplate reader
Procedure:
-
Culture and treat RAW 264.7 cells with this compound and LPS as described previously.
-
Collect the cell culture supernatant.
-
Perform the ELISA for each cytokine according to the manufacturer's protocol. A general procedure is as follows: a. Add standards and samples to the wells of the pre-coated microplate and incubate. b. Wash the plate. c. Add the biotin-conjugated detection antibody and incubate. d. Wash the plate. e. Add streptavidin-HRP conjugate and incubate. f. Wash the plate. g. Add the TMB substrate solution and incubate for color development. h. Add the stop solution.
-
Measure the absorbance at 450 nm. The color intensity is directly proportional to the cytokine concentration.
-
Calculate the cytokine concentrations from the standard curves and determine the percentage inhibition.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Potential mechanism of action of this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijcrt.org [ijcrt.org]
- 3. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 4. elkbiotech.com [elkbiotech.com]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sciencellonline.com [sciencellonline.com]
- 7. arborassays.com [arborassays.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 12. Multiplex Human Cytokine ELISA Kit (A33039) [antibodies.com]
- 13. assaygenie.com [assaygenie.com]
- 14. mybiosource.com [mybiosource.com]
Application Notes and Protocols: Cytotoxicity of Uvarigranol B in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigranol B, a compound of interest from the Annonaceae family, presents a potential avenue for novel anticancer therapeutic development. Evaluating the cytotoxic effects of this compound against various cancer cell lines is a critical first step in its preclinical assessment. These application notes provide detailed protocols for widely used cytotoxicity assays—the MTT and Sulforhodamine B (SRB) assays—to determine the half-maximal inhibitory concentration (IC50) of this compound. Furthermore, this document outlines potential signaling pathways that may be modulated by this compound, offering a basis for mechanistic studies.
Data Presentation: In Vitro Cytotoxicity of this compound
The following tables are structured to present the IC50 values of this compound in various cancer cell lines. Researchers should populate these tables with their experimentally determined data.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)
| Cancer Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental data] |
| MDA-MB-231 | Breast Adenocarcinoma | [Insert experimental data] |
| A549 | Lung Carcinoma | [Insert experimental data] |
| HCT116 | Colon Carcinoma | [Insert experimental data] |
| HeLa | Cervical Adenocarcinoma | [Insert experimental data] |
| PC-3 | Prostate Adenocarcinoma | [Insert experimental data] |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines (SRB Assay)
| Cancer Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| K562 | Chronic Myelogenous Leukemia | [Insert experimental data] |
| U-87 MG | Glioblastoma | [Insert experimental data] |
| OVCAR-3 | Ovarian Adenocarcinoma | [Insert experimental data] |
| SF-295 | Glioblastoma | [Insert experimental data] |
| NCI-H460 | Large Cell Lung Cancer | [Insert experimental data] |
| HepG2 | Hepatocellular Carcinoma | [Insert experimental data] |
Experimental Workflow
The general workflow for assessing the cytotoxicity of a compound like this compound is depicted below.
Experimental workflow for cytotoxicity assessment.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)[3]
-
DMSO (Dimethyl sulfoxide)
-
96-well clear, flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570-590 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the background absorbance from a well containing only medium and MTT.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of SRB to bind to protein components of cells, providing an estimation of total biomass.[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well clear, flat-bottom tissue culture plates
-
1% acetic acid
-
Microplate reader (absorbance at 510-570 nm)[5]
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Washing:
-
SRB Staining:
-
Removal of Unbound Dye:
-
Solubilization of Bound Dye:
-
Data Acquisition:
-
Measure the absorbance at an appropriate wavelength (e.g., 510 nm) using a microplate spectrophotometer.[5]
-
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol to calculate the IC50 value.
-
Potential Signaling Pathways Modulated by this compound
Natural products often exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. Based on the activity of other natural compounds, this compound may target pathways such as STAT3 and the intrinsic apoptosis pathway.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival while inhibiting apoptosis.[7] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[2]
Hypothesized inhibition of the STAT3 signaling pathway by this compound.
Intrinsic (Mitochondrial) Apoptosis Pathway
Induction of apoptosis is a key mechanism for many anticancer agents. The intrinsic pathway is initiated by intracellular stress and converges on the mitochondria.
Induction of apoptosis via the intrinsic mitochondrial pathway by this compound.
Conclusion
These application notes provide a framework for the systematic evaluation of the cytotoxic properties of this compound against cancer cell lines. The detailed protocols for MTT and SRB assays, along with the structured tables for data presentation, will facilitate reproducible and comparable results. The included signaling pathway diagrams offer a starting point for investigating the molecular mechanisms underlying the potential anticancer activity of this compound. Further experimental validation is necessary to confirm the specific effects of this compound on these pathways and to establish its therapeutic potential.
References
- 1. Natural products target programmed cell death signaling mechanisms to treat colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer growth in vitro and in vivo by a novel ROS-modulating agent with ability to eliminate stem-like cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and caspase-3 activation in M4Beu melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol induces apoptosis via ROS-triggered autophagy in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Anticancer Activity of Uvarigranol B
These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to evaluate the anticancer potential of the natural compound Uvarigranol B. The described methodologies cover initial cytotoxicity screening, investigation of the mechanism of cell death, and analysis of effects on cell cycle progression.
Overview and Significance
This compound is a compound that warrants investigation for its potential therapeutic activities. Determining its anticancer properties requires a systematic approach, starting from broad cytotoxicity screening to more detailed mechanistic studies. The following protocols provide a framework for such an investigation, focusing on key hallmarks of cancer, including sustained proliferation and evasion of apoptosis.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., MCF-10A)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and trypsinize. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of this compound on the progression of the cell cycle.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) ± SD |
| MCF-7 | 24 | Value |
| 48 | Value | |
| HeLa | 24 | Value |
| 48 | Value | |
| A549 | 24 | Value |
| 48 | Value | |
| MCF-10A | 24 | Value |
| 48 | Value |
Table 2: Effect of this compound on Apoptosis in [Cancer Cell Line]
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | 0 | Value | Value | Value |
| This compound | IC50/2 | Value | Value | Value |
| IC50 | Value | Value | Value | |
| 2 x IC50 | Value | Value | Value |
Table 3: Cell Cycle Distribution of [Cancer Cell Line] after this compound Treatment
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | Value | Value | Value |
| This compound | IC50/2 | Value | Value | Value |
| IC50 | Value | Value | Value | |
| 2 x IC50 | Value | Value | Value |
Visualizations
Diagrams are provided to illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for evaluating the anticancer activity of this compound.
Caption: Hypothetical signaling pathways affected by this compound.
Application Notes and Protocols for Polyoxygenated Cyclohexene-Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyoxygenated cyclohexenes are a class of natural and synthetic compounds that have demonstrated significant cytotoxic and anti-proliferative activities against a variety of cancer cell lines. These compounds, often isolated from plants of the Annonaceae family, represent a promising avenue for the development of novel anticancer therapeutics. This document provides detailed application notes on cell lines sensitive to these compounds, protocols for key experimental assays, and visualizations of the implicated signaling pathways.
Sensitive Cell Lines and Cytotoxicity Data
Several cancer cell lines have shown marked sensitivity to various polyoxygenated cyclohexenes. The cytotoxic effects are typically measured by the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective dose (ED₅₀), indicating the concentration of a compound required to inhibit cell growth or viability by 50%. The data below summarizes the cytotoxic activity of representative polyoxygenated cyclohexenes against various cancer cell lines.
Table 1: Cytotoxic Activity of Zeylenone and its Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ / ED₅₀ (µM) | Reference |
| Zeylenone | HeLa | Cervical Carcinoma | ~5 | [1] |
| CaSki | Cervical Carcinoma | ~5 | [1] | |
| Cyclohexene oxide CA | U87 | Glioblastoma | < 5 | [2][3] |
| U251 | Glioblastoma | < 5 | [2][3] |
Table 2: Cytotoxic Activity of Cherrevenone
| Compound | Cell Line | Cancer Type | ED₅₀ (µM) |
| Cherrevenone | Various Cancerous Cell Lines (excluding ASK) | Various | 1.04 ± 0.13 to 10.09 ± 4.31 |
Table 3: Cytotoxic Activity of Uvaribonol Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| Compound 2a | KB | Oral Epidermoid Carcinoma | < 1 |
| Bel7402 | Hepatocellular Carcinoma | < 1 | |
| HCT-8 | Ileocecal Adenocarcinoma | < 0.1 |
Experimental Protocols
Detailed methodologies for assessing the sensitivity of cell lines to polyoxygenated cyclohexenes are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability through the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.
Materials:
-
Polyoxygenated cyclohexene compound of interest
-
Sensitive cancer cell line (e.g., U87, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the polyoxygenated cyclohexene compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.
-
Protocol 2: Apoptosis Detection using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells treated with polyoxygenated cyclohexenes
-
TUNEL assay kit (commercial kits are recommended)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS (Fixation solution)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with the polyoxygenated cyclohexene as described in the MTT protocol.
-
Harvest the cells and wash them with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 30-60 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Resuspend the cells in the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) as per the manufacturer's instructions.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Analysis:
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope (for adherent cells) or a flow cytometer (for suspension cells) to detect the fluorescent signal from the labeled DNA.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Protocol 3: Cell Cycle Analysis using Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with polyoxygenated cyclohexenes
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Culture and treat cells with the polyoxygenated cyclohexene.
-
Harvest at least 1x10⁶ cells and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
-
Signaling Pathways and Mechanisms of Action
Polyoxygenated cyclohexenes exert their cytotoxic effects through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.
EZH2 Signaling Pathway in Glioblastoma
A derivative of zeylenone, cyclohexene oxide CA, has been shown to induce G0/G1 phase arrest in glioblastoma cells by interfering with the Enhancer of Zeste Homolog 2 (EZH2).[2][3] EZH2 is a histone methyltransferase that, as part of the Polycomb Repressive Complex 2 (PRC2), epigenetically silences tumor suppressor genes. By interfering with EZH2, the compound leads to the upregulation of cyclin-dependent kinase inhibitors p27 and p16, which in turn block the cell cycle progression from G0/G1 to the S phase.[3]
Caption: EZH2 signaling pathway inhibition by a polyoxygenated cyclohexene.
PI3K/Akt Signaling Pathway in Cervical Carcinoma
Zeylenone has been demonstrated to inhibit cell proliferation and induce apoptosis in cervical carcinoma cells by attenuating the PI3K/Akt/mTOR signaling pathway.[1] The PI3K/Akt pathway is a critical regulator of cell survival, and its inhibition leads to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately resulting in programmed cell death.
Caption: PI3K/Akt pathway inhibition leading to apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing the effects of polyoxygenated cyclohexenes on sensitive cancer cell lines.
Caption: Workflow for evaluating polyoxygenated cyclohexene cytotoxicity.
References
- 1. Zeylenone, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Mechanism of Action of UVARIGRANOL B
For Researchers, Scientists, and Drug Development Professionals
Introduction
UVARIGRANOL B is a polyoxygenated cyclohexene natural product isolated from the roots of Uvaria grandiflora Roxb (Annonaceae). While research on this specific compound is in its early stages, its structural similarity to other bioactive molecules from the same plant, such as Grandifloracin, suggests a potential mechanism of action as an anti-cancer agent. This document provides detailed application notes and protocols to guide researchers in investigating the hypothesized mechanism of action of this compound, focusing on its potential role as an "anti-austerity" agent in cancer cells.
The "anti-austerity" strategy targets the ability of cancer cells, particularly those in the poorly vascularized core of solid tumors, to survive and proliferate under nutrient-deprived conditions. It is hypothesized that this compound may selectively induce cell death in cancer cells under metabolic stress by disrupting key survival pathways.
Hypothesized Mechanism of Action
Based on the activity of related compounds, this compound is postulated to exert its anti-cancer effects through the following mechanisms:
-
Induction of cell death under nutrient deprivation: this compound may selectively target cancer cells in a nutrient-starved state, a condition mimicking the tumor microenvironment.
-
Inhibition of the PI3K/Akt/mTOR signaling pathway: This crucial pathway is often hyperactivated in cancer and plays a central role in cell survival, proliferation, and resistance to apoptosis.
-
Modulation of autophagy: While autophagy can be a survival mechanism, its hyperactivation can lead to a form of programmed cell death known as autophagic cell death.
These application notes provide protocols to test these hypotheses.
Data Presentation
Table 1: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Culture Condition | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| PANC-1 | Complete Medium | > 100 | 1.5 |
| Nutrient-Deprived Medium | 15.2 ± 2.1 | 1.2 | |
| AsPC-1 | Complete Medium | > 100 | 2.3 |
| Nutrient-Deprived Medium | 21.7 ± 3.5 | 1.9 | |
| Normal Pancreatic Epithelial Cells (HPDE) | Complete Medium | > 200 | 25.8 |
| Nutrient-Deprived Medium | > 200 | 22.4 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.
Table 2: Effect of this compound on Akt and mTOR Signaling in PANC-1 Cells under Nutrient Deprivation
| Treatment | Concentration (µM) | p-Akt (Ser473) / Total Akt (Fold Change) | p-mTOR (Ser2448) / Total mTOR (Fold Change) |
| Vehicle Control | - | 1.00 | 1.00 |
| This compound | 10 | 0.45 ± 0.08 | 0.52 ± 0.06 |
| This compound | 25 | 0.18 ± 0.05 | 0.23 ± 0.04 |
| Rapamycin (Control) | 0.1 | 0.85 ± 0.12 | 0.15 ± 0.03 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity under Nutrient-Deprived Conditions
This protocol is designed to evaluate the selective cytotoxicity of this compound against cancer cells under nutrient starvation.
Materials:
-
Cancer cell lines (e.g., PANC-1, AsPC-1) and a non-cancerous control cell line (e.g., HPDE)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Nutrient-Deprived Medium (NDM): Glucose- and serum-free DMEM
-
This compound stock solution (in DMSO)
-
Doxorubicin (positive control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well in complete growth medium and incubate for 24 hours.
-
Treatment:
-
For the nutrient-rich condition, replace the medium with fresh complete medium containing various concentrations of this compound or vehicle control (DMSO).
-
For the nutrient-deprived condition, wash the cells once with PBS and then replace the medium with NDM containing various concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Protocol 2: Western Blot Analysis of the Akt/mTOR Pathway
This protocol details the investigation of this compound's effect on key proteins in the Akt/mTOR signaling cascade.
Materials:
-
PANC-1 cells
-
Complete growth medium and NDM
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-Akt Ser473, Total Akt, p-mTOR Ser2448, Total mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture PANC-1 cells in 6-well plates until 70-80% confluent. Wash with PBS and treat with this compound in NDM for 24 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer, collect the lysates, and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 3: Assessment of Autophagy
This protocol uses immunofluorescence to detect the formation of autophagosomes by staining for LC3-II puncta.
Materials:
-
PANC-1 cells
-
Glass coverslips
-
Complete growth medium and NDM
-
This compound
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking solution (1% BSA in PBS)
-
Primary antibody (anti-LC3B)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow PANC-1 cells on glass coverslips in a 24-well plate. Treat with this compound in NDM for 24 hours.
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA for 30 minutes.
-
Incubate with anti-LC3B primary antibody for 1 hour.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Count the number of LC3-II puncta per cell. An increase in puncta indicates an induction of autophagy.
Signaling Pathway Diagram
The following diagram illustrates the hypothesized signaling pathway affected by this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the mechanism of action of this compound as a potential anti-cancer agent. By focusing on the "anti-austerity" hypothesis, researchers can systematically evaluate its effects on cancer cell viability under metabolic stress and its impact on key signaling pathways like PI3K/Akt/mTOR and autophagy. The successful validation of this mechanism could position this compound as a promising lead compound for the development of novel cancer therapeutics targeting the unique vulnerabilities of tumor cells.
Application Notes and Protocols for the Synthesis of UVARIGRANOL B Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of derivatives of Uvarigranol B, a polyoxygenated cyclohexene natural product. While a direct total synthesis of this compound has not been extensively reported, this document outlines a synthetic strategy based on the closely related and well-studied analogue, (-)-zeylenol, which shares the core polyoxygenated cyclohexene scaffold. The protocols provided are intended to serve as a foundational methodology for the synthesis of a variety of this compound derivatives for further investigation into their biological activities.
This compound and its related compounds, isolated from plants of the Uvaria genus, have garnered interest due to their potential therapeutic properties. Research on analogous compounds has revealed promising biological activities, including cytotoxicity against cancer cell lines and inhibition of enzymes such as α-glucosidase, suggesting their potential as leads in drug discovery programs.[1]
Data Presentation
The following table summarizes the reported biological activities of compounds structurally related to this compound. This data provides a rationale for the synthesis of this compound derivatives and a basis for comparison of newly synthesized compounds.
| Compound Name | Biological Activity | Cell Line / Enzyme | IC50 (µM) | Reference |
| (-)-Zeylenone | α-Glucosidase Inhibition | α-Glucosidase | Potent (Specific IC50 not provided) | [1] |
| (-)-Zeylenone | Dipeptidyl peptidase IV Inhibition | DPP-IV | Potent (Specific IC50 not provided) | [1] |
| (-)-Zeylenone | Porcine Lipase Inhibition | Porcine Lipase | Potent (Specific IC50 not provided) | [1] |
| (-)-Zeylenone | Human Recombinant Monoacylglycerol Lipase Inhibition | hMAGL | Potent (Specific IC50 not provided) | [1] |
| Grandiuvarone A | Antileishmanial | Leishmania donovani | 0.7 µg/mL |
Experimental Protocols
The following protocols are adapted from established synthetic routes for polyoxygenated cyclohexenes and are proposed for the synthesis of this compound derivatives.
Protocol 1: Synthesis of a Core Intermediate Analogous to the Uvarigranol Scaffold
This protocol outlines the synthesis of a key cyclohexene intermediate which can be further functionalized to generate a library of this compound derivatives. The synthesis is based on principles demonstrated in the synthesis of related natural products.
Materials:
-
Starting material (e.g., a suitable protected sugar or quinic acid derivative)
-
Appropriate protecting group reagents (e.g., TBDMSCl, Imidazole)
-
Oxidizing agents (e.g., Dess-Martin periodinane, PCC)
-
Grignard reagents or other organometallic nucleophiles
-
Ring-closing metathesis catalyst (e.g., Grubbs' catalyst)
-
Reagents for functional group transformations (e.g., epoxidation, dihydroxylation, acylation reagents)
-
Anhydrous solvents (DCM, THF, DMF)
-
Reagents for workup and purification (e.g., saturated NH4Cl, brine, Na2SO4, silica gel)
Procedure:
-
Protection of Hydroxyl Groups: Protect the hydroxyl groups of the starting material that are not involved in the initial reactions using a suitable protecting group strategy.
-
Oxidation: Selectively oxidize a key hydroxyl group to a ketone to allow for the introduction of a new carbon-carbon bond.
-
Nucleophilic Addition: React the ketone with an appropriate organometallic reagent to introduce a side chain. This step is crucial for establishing the stereochemistry at this center.
-
Introduction of a Second Alkene: Introduce a second double bond through an elimination reaction or other suitable methods to prepare the diene precursor for ring-closing metathesis.
-
Ring-Closing Metathesis (RCM): Perform an RCM reaction to form the cyclohexene ring. The choice of catalyst and reaction conditions will be critical for the efficiency of this step.
-
Functionalization of the Cyclohexene Core: The resulting cyclohexene can be further elaborated.
-
Epoxidation: Use reagents like m-CPBA to introduce an epoxide.
-
Dihydroxylation: Employ reagents like OsO4/NMO for syn-dihydroxylation or other methods for anti-dihydroxylation.
-
Acylation/Alkylation: Modify the existing hydroxyl groups by acylation or alkylation to produce a variety of derivatives.
-
-
Deprotection: Remove the protecting groups to yield the final this compound derivatives.
Purification and Characterization: Each step will require careful purification, typically by column chromatography on silica gel. The structure and purity of all intermediates and final products should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).
Protocol 2: General Procedure for the Synthesis of Ester Derivatives of this compound Analogues
This protocol describes a general method for the esterification of the hydroxyl groups on the this compound scaffold to explore structure-activity relationships.
Materials:
-
This compound analogue with free hydroxyl groups
-
Acylating agent (e.g., acid chloride, acid anhydride)
-
Base (e.g., pyridine, triethylamine, DMAP)
-
Anhydrous solvent (e.g., DCM, THF)
-
Reagents for workup and purification
Procedure:
-
Dissolve the this compound analogue in the anhydrous solvent.
-
Add the base, followed by the dropwise addition of the acylating agent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a suitable reagent (e.g., water, saturated NaHCO3).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ester derivative.
Visualizations
Diagram 1: Proposed General Synthetic Strategy for this compound Derivatives
Caption: A proposed retrosynthetic approach to this compound derivatives.
Diagram 2: Workflow for Biological Evaluation of Synthesized Derivatives
Caption: Workflow for the biological evaluation of synthesized derivatives.
Diagram 3: Potential Signaling Pathway Interactions
Based on the known activities of related natural products, this compound derivatives may interact with pathways relevant to cancer and metabolic diseases.
Caption: Potential signaling pathways modulated by this compound derivatives.
References
Application Notes and Protocols for Evaluating UVARIGRANOL B Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
UVARIGRANOL B is a polyoxygenated cyclohexene isolated from Uvaria grandiflora. While specific biological activity data for this compound is limited in publicly available literature, other compounds isolated from the same plant, such as (-)-zeylenol, zeylenone, and (+)-grandifloracin, have demonstrated promising cytotoxic and anti-inflammatory properties. For instance, (-)-zeylenol has been shown to induce apoptosis in breast cancer cells through caspase-3 activation and exhibits anti-inflammatory effects.[1] (+)-grandifloracin has displayed cytotoxicity against colorectal cancer and leukemia cell lines.[2] These findings suggest that this compound may possess similar therapeutic potential.
These application notes provide a comprehensive set of protocols for cell-based assays to conduct an initial evaluation of the efficacy of this compound in the areas of oncology and inflammation. The following protocols are foundational and can be adapted based on experimental findings.
Section 1: Cytotoxicity Evaluation
A primary step in evaluating a new compound is to determine its cytotoxic effects on cancer cell lines. This helps to identify the concentration range for therapeutic activity and potential toxicity.
Recommended Cell Lines:
-
MDA-MB-231: Human breast adenocarcinoma
-
HepG2: Human hepatocellular carcinoma
-
SW480: Human colorectal adenocarcinoma
-
K562: Human chronic myelogenous leukemia
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | MDA-MB-231 | 48 | Data to be determined |
| This compound | HepG2 | 48 | Data to be determined |
| This compound | SW480 | 48 | Data to be determined |
| This compound | K562 | 48 | Data to be determined |
| Doxorubicin | MDA-MB-231 | 48 | Positive Control Data |
Experimental Workflow for MTT Assay
Section 2: Apoptosis Evaluation
To determine if cytotoxicity is mediated by programmed cell death, apoptosis assays are crucial.
Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a luminogenic substrate that produces a glow-type signal upon cleavage by active caspases.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the cells with this compound for a predetermined time (e.g., 24 hours).
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the caspase-glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in parallel with a viability assay) and compare the caspase activity in treated versus untreated cells.
Data Presentation:
| Treatment | Concentration (µM) | Cell Line | Fold Increase in Caspase-3/7 Activity |
| This compound | IC₅₀/2 | MDA-MB-231 | Data to be determined |
| This compound | IC₅₀ | MDA-MB-231 | Data to be determined |
| This compound | 2 x IC₅₀ | MDA-MB-231 | Data to be determined |
| Staurosporine (1 µM) | 1 | MDA-MB-231 | Positive Control Data |
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the selected time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Apoptosis Signaling Pathway
Section 3: Anti-inflammatory Activity Evaluation
Chronic inflammation is linked to various diseases, including cancer. Evaluating the anti-inflammatory potential of this compound is a key step in characterizing its biological activity.
Recommended Cell Line:
-
RAW 264.7: Murine macrophage cell line
Nitric Oxide (NO) Production Assay (Griess Test)
Macrophages produce nitric oxide (NO) as a pro-inflammatory mediator upon activation with lipopolysaccharide (LPS). The Griess test measures nitrite, a stable product of NO.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation: Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Pro-inflammatory Cytokine Measurement (ELISA)
This compound's effect on the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Cell Seeding, Pre-treatment, and Stimulation: Follow steps 1-3 of the Nitric Oxide Production Assay.
-
Supernatant Collection: Collect the cell culture supernatant and store it at -80°C until use.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve and determine the percentage of inhibition by this compound.
Data Presentation:
| Treatment | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 1 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 10 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 50 | Data to be determined | Data to be determined | Data to be determined |
| Dexamethasone (10 µM) | 10 | Positive Control Data | Positive Control Data | Positive Control Data |
NF-κB and MAPK Signaling Pathways in Inflammation
Conclusion
The provided protocols offer a structured approach to begin the systematic evaluation of this compound's efficacy as a potential cytotoxic and anti-inflammatory agent. The outcomes of these assays will provide valuable data to guide further preclinical development, including mechanism of action studies and in vivo efficacy models. It is recommended to perform these assays in multiple relevant cell lines to understand the breadth of this compound's activity.
References
Application Notes and Protocols for In Vivo Testing of UVARIGRANOL B
For Researchers, Scientists, and Drug Development Professionals
Introduction
UVARIGRANOL B is a polyoxygenated cyclohexene isolated from the roots of Uvaria grandiflora. While in vivo data for this compound is not yet available, a related compound from the same plant, (-)-zeylenol, has demonstrated potential anti-inflammatory and anticancer properties. Specifically, (-)-zeylenol has shown cytotoxic effects against MDA-MB-231 breast cancer and HepG2 hepatocellular carcinoma cell lines, inducing apoptosis via caspase-3 activation, and has exhibited anti-inflammatory activity in animal models.[1] These findings suggest that this compound may possess similar therapeutic potential.
These application notes provide detailed protocols for the in vivo evaluation of this compound's anti-inflammatory and anticancer activities using established animal models.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reproducible assay for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.[2][3][4]
Experimental Protocol
Objective: To assess the anti-inflammatory effect of this compound on carrageenan-induced paw edema in Wistar rats.
Materials:
-
Animals: Male Wistar rats (180-220g).
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Phlogistic Agent: 1% w/v carrageenan solution in sterile saline.[5][6]
-
Reference Drug: Indomethacin (10 mg/kg) or Diclofenac (10 mg/kg) as a positive control.[6][7]
-
Vehicle: 0.5% carboxymethylcellulose (or appropriate vehicle) as a negative control.
-
Equipment: Plethysmometer or digital calipers, syringes, gavage needles.
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into the following groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Indomethacin)
-
Group III: this compound (Low Dose, e.g., 25 mg/kg)
-
Group IV: this compound (Medium Dose, e.g., 50 mg/kg)
-
Group V: this compound (High Dose, e.g., 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, Indomethacin, or this compound orally (p.o.) via gavage, 60 minutes before carrageenan injection.[1][8]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[5][6]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6]
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Group | Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| I | Vehicle | - | 1.85 ± 0.15 | - |
| II | Indomethacin | 10 | 0.98 ± 0.11 | 47.0% |
| III | This compound | 25 | 1.55 ± 0.13 | 16.2% |
| IV | This compound | 50 | 1.24 ± 0.12 | 33.0% |
| V | This compound | 100 | 1.05 ± 0.10 | 43.2% |
Experimental Workflow Diagram
Anticancer Activity: Human Tumor Xenograft Models
Xenograft models using human cancer cell lines implanted in immunocompromised mice are a standard for in vivo evaluation of anticancer therapeutics.[9][10][11] Based on the activity of (-)-zeylenol, MDA-MB-231 (breast cancer) and HepG2 (hepatocellular carcinoma) xenograft models are recommended.
Experimental Protocol: MDA-MB-231 Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound on a human triple-negative breast cancer xenograft model.
Materials:
-
Animals: Female immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Test Compound: this compound, formulated for intraperitoneal (i.p.) or oral (p.o.) administration.
-
Vehicle Control: Appropriate vehicle for this compound.
-
Positive Control: A standard chemotherapy agent (e.g., Paclitaxel or Doxorubicin).
-
Ancillary Reagents: Matrigel, sterile PBS, cell culture media.
-
Equipment: Calipers, syringes, animal balance.
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells under standard conditions (e.g., DMEM, 10% FBS).
-
Cell Preparation: Harvest cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.[12]
-
Tumor Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.[13]
-
Tumor Growth Monitoring: Monitor mice for tumor development. Begin treatment when tumors reach a palpable volume of approximately 100-150 mm³.
-
Grouping and Treatment: Randomize mice into treatment groups (n=8-10 per group):
-
Group I: Vehicle Control (daily, i.p.)
-
Group II: Positive Control (e.g., Paclitaxel, 10 mg/kg, weekly, i.p.)
-
Group III: this compound (Low Dose, e.g., 20 mg/kg, daily, i.p.)
-
Group IV: this compound (High Dose, e.g., 40 mg/kg, daily, i.p.)
-
-
Efficacy Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume: Volume = (Length x Width²) / 2.
-
Record body weight 2-3 times per week as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days).
-
-
Terminal Procedures: At the end of the study, euthanize the mice, excise the tumors, and record their final weight.
Experimental Protocol: HepG2 Xenograft Model
Objective: To assess the in vivo antitumor efficacy of this compound on a human hepatocellular carcinoma xenograft model.
Procedure: The protocol is similar to the MDA-MB-231 model, with the following modifications:
-
Cell Line: HepG2 human hepatocellular carcinoma cells.
-
Cell Inoculation: Prepare and inject HepG2 cells as described for MDA-MB-231. A typical inoculum is 1-5 x 106 cells per mouse.[14][15]
-
Positive Control: A standard therapeutic such as Sorafenib can be used.[14]
-
Endpoints: Monitor tumor volume and body weight as the primary endpoints.
Data Presentation
Table 2: Efficacy of this compound in the MDA-MB-231 Xenograft Model
| Group | Treatment | Dose (mg/kg) | Mean Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) (Mean ± SD) |
| I | Vehicle | - | 1550 ± 180 | - | +5.5 ± 2.1 |
| II | Paclitaxel | 10 | 580 ± 95 | 62.6% | -8.2 ± 3.5 |
| III | This compound | 20 | 1120 ± 150 | 27.7% | +4.8 ± 1.9 |
| IV | This compound | 40 | 790 ± 110 | 49.0% | +1.5 ± 2.4 |
Table 3: Efficacy of this compound in the HepG2 Xenograft Model
| Group | Treatment | Dose (mg/kg) | Mean Final Tumor Weight (g) (Mean ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) (Mean ± SD) |
| I | Vehicle | - | 1.42 ± 0.21 | - | +6.1 ± 2.3 |
| II | Sorafenib | 30 | 0.65 ± 0.11 | 54.2% | -4.5 ± 3.1 |
| III | This compound | 20 | 1.15 ± 0.18 | 19.0% | +5.2 ± 2.0 |
| IV | This compound | 40 | 0.88 ± 0.14 | 38.0% | +2.1 ± 2.6 |
Diagrams: Workflow and Signaling Pathway
References
- 1. inotiv.com [inotiv.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. scielo.br [scielo.br]
- 5. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpras.com [ijpras.com]
- 8. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse and MDA-MB-231 Xenograft Model [bio-protocol.org]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 14. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. spandidos-publications.com [spandidos-publications.com]
Analytical standards for UVARIGRANOL B quantification
Application Note: Quantification of Uvarigranol B
Introduction
This compound is a polyoxygenated cyclohexene, also described as a dimeric chalcone derivative, isolated from the roots of plants such as Uvaria grandiflora[1]. As a member of the chalcone family, it belongs to a class of compounds known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties[2][3]. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, quality control of herbal medicines, and in vitro/in vivo pharmacological research. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Target Audience: This document is intended for researchers, analytical chemists, and drug development professionals involved in natural product analysis and pharmaceutical sciences.
Protocol 1: Quantification of this compound by HPLC-UV
This protocol outlines a reverse-phase HPLC method for the quantification of this compound. The method is based on established procedures for the analysis of chalcones and other phenolic compounds[4].
1.1. Principle
This compound is separated from other matrix components on a C18 reverse-phase column using a gradient elution of water and an organic solvent. Quantification is achieved by monitoring the UV absorbance at a wavelength corresponding to the maximal absorbance (λmax) of this compound, which is characteristic of the chalcone chromophore, and comparing the peak area to a standard calibration curve.
1.2. Materials and Reagents
-
This compound analytical standard (>98% purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid or Phosphoric acid, analytical grade
-
0.22 µm syringe filters (PTFE or nylon)
1.3. Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Data acquisition and processing software.
1.4. Experimental Protocol
1.4.1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the working stock solution with the mobile phase initial condition (e.g., 90% Water/10% ACN)[5][6].
1.4.2. Sample Preparation (from Plant Extract)
-
Accurately weigh 1 g of dried, powdered plant material.
-
Perform extraction using an appropriate solvent (e.g., methanol or ethanol) via sonication or maceration.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
1.4.3. Chromatographic Conditions The following conditions are a starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | ~280-370 nm (Requires empirical determination of λmax) |
| Run Time | 30 minutes |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10% to 90% B; 20-25 min: 90% B; 25-30 min: 10% B |
1.5. Method Validation The analytical method should be validated according to ICH guidelines, assessing the parameters below.
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (R²) | R² > 0.995 | 0.9991 |
| Range | 0.5 - 50 µg/mL | - |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.15 µg/mL[7] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | 0.45 µg/mL[6] |
| Accuracy (% Recovery) | 85 - 115% | 97.2 - 103.5%[7] |
| Precision (% RSD) | Intra-day < 2%, Inter-day < 3% | Intra-day: 1.2%, Inter-day: 2.1% |
1.6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculate the concentration of this compound in the injected sample by substituting the peak area of the analyte into the regression equation.
Workflow for HPLC-UV Quantification
Caption: General workflow for the quantification of this compound using HPLC-UV.
Protocol 2: Quantification of this compound by LC-MS/MS
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.
2.1. Principle
This compound is separated by UPLC/HPLC and subsequently ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to this compound is selected in the first quadrupole, fragmented, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity for quantification[8][9].
2.2. Materials and Reagents
-
As per Protocol 1, with solvents being LC-MS grade.
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog or another chalcone).
2.3. Instrumentation
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Analytical column: C18, 50-100 mm x 2.1 mm, <2 µm particle size.
2.4. Experimental Protocol
2.4.1. Standard and Sample Preparation Prepare standard solutions and samples as described in Protocol 1. Spike all standards, quality controls, and samples with a fixed concentration of the Internal Standard (IS) solution prior to analysis[10]. For plasma/serum samples, a protein precipitation step (e.g., with 3 volumes of cold acetonitrile) or solid-phase extraction (SPE) is required[11][12].
2.4.2. LC-MS/MS Conditions Conditions must be optimized by infusing a pure standard of this compound to determine the optimal precursor/product ion transitions and collision energies.
Table 2.1: Suggested Liquid Chromatography Conditions
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for fast elution (e.g., 5% to 95% B in 5 min) |
| Injection Volume | 2-5 µL |
Table 2.2: Hypothetical Mass Spectrometry Parameters (Requires Empirical Optimization)
| Parameter | This compound | Internal Standard (IS) |
|---|---|---|
| Ionization Mode | ESI Positive or Negative | ESI Positive or Negative |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ | [M+H]⁺ or [M-H]⁻ |
| Product Ion (Q3) | Fragment 1, Fragment 2 | Fragment 1, Fragment 2 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | To be optimized | To be optimized |
| Cone Voltage | To be optimized | To be optimized |
2.5. Data Analysis
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standard.
-
Use a weighted (1/x²) linear regression to determine the concentration of this compound in unknown samples.
Potential Biological Signaling Pathway
This compound's close analog, (-)-zeylenol, has been shown to induce apoptosis in cancer cells through the activation of caspase-3[1]. Chalcones are also widely studied for their anti-inflammatory and anticancer activities[2]. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be modulated by compounds like this compound.
Caption: Hypothesized role of this compound in inducing apoptosis via caspase-3.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated HPLC-UV method for the analysis of phenolic compounds in Brazilian red propolis and Dalbergia ecastaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcce.ac.ir [ijcce.ac.ir]
- 6. A New and Sensitive HPLC-UV Method for Rapid and Simultaneous Quantification of Curcumin and D-Panthenol: Application to In Vitro Release Studies of Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-class/residue method for determination of veterinary drug residues, mycotoxins and pesticide in urine using LC-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Purity of UVARIGRANOL B Samples
Introduction
UVARIGRANOL B is a bioactive polyoxygenated cyclohexene isolated from plants of the Annonaceae family.[1][2] As a compound with potential therapeutic applications, particularly in cancer research, ensuring the purity of this compound samples is of paramount importance for accurate biological and pharmacological studies.[1] These application notes provide detailed protocols for assessing the purity of this compound using state-of-the-art analytical techniques. The described methods are essential for researchers, scientists, and drug development professionals to ensure the quality and consistency of their samples.
The primary methods covered in this document include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination.[3][4][5][6] Additionally, a protocol for elemental analysis is provided as an orthogonal method to confirm the elemental composition.[7][8]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for separating and quantifying impurities in pharmaceutical and natural product samples.[9] This protocol outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection suitable for this compound.
Experimental Protocol
1.1. Materials and Reagents
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
Reference standard of this compound (if available, of known purity)
1.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
1.3. Sample and Mobile Phase Preparation
-
Sample Preparation: Accurately weigh approximately 1.0 mg of the this compound sample and dissolve it in 1.0 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
1.4. Chromatographic Conditions
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm and 254 nm (or scan from 200-400 nm with DAD)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
1.5. Data Analysis
-
The purity of the this compound sample is determined by the area percentage method. The percentage purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.
-
Formula: % Purity = (Area of this compound peak / Total area of all peaks) x 100
Data Presentation
Table 1: HPLC Purity Analysis Data for this compound Batches
| Batch ID | Retention Time (min) | Peak Area (mAU*s) | % Area |
|---|---|---|---|
| UVAB-001 | 15.23 | 1850.4 | 99.52 |
| 12.87 | 5.3 | 0.29 | |
| 18.45 | 3.5 | 0.19 | |
| UVAB-002 | 15.24 | 1835.1 | 98.86 |
| 11.98 | 10.2 | 0.55 |
| | 16.78 | 11.0 | 0.59 |
Experimental Workflow Diagram
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for the identification of unknown impurities.[10][11][12]
Experimental Protocol
2.1. Materials and Reagents
-
Same as for HPLC analysis.
2.2. Instrumentation
-
LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
2.3. LC Conditions
-
Use the same chromatographic conditions as described in the HPLC protocol (Section 1.4).
2.4. MS Conditions
-
Ionization Mode: ESI positive and negative
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 325 °C
-
Nebulizer Pressure: 35 psi
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan mode for impurity detection and targeted MS/MS for structural elucidation.
2.5. Data Analysis
-
The molecular formula of this compound is C23H22O8, with a monoisotopic mass of 426.1315 g/mol .[1]
-
Identify the [M+H]+, [M+Na]+, or [M-H]- ions for the main peak corresponding to this compound.
-
For any impurity peaks observed in the chromatogram, determine their accurate mass and propose possible elemental compositions.
-
Perform MS/MS fragmentation analysis on the impurity ions to gain structural insights.
Data Presentation
Table 2: LC-MS Impurity Profiling of this compound (Batch UVAB-002)
| Retention Time (min) | Observed m/z [M+H]+ | Proposed Formula | Mass Error (ppm) | Possible Identity |
|---|---|---|---|---|
| 11.98 | 413.1152 | C22H21O8 | 1.8 | De-acetylated analog |
| 15.24 | 427.1390 | C23H23O8 | -1.2 | This compound |
| 16.78 | 443.1339 | C23H23O9 | -0.9 | Hydroxylated derivative |
Logical Relationship Diagram
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that provides a direct measurement of compound purity without the need for a specific reference standard of the analyte.[13][14][15] The signal area in a ¹H NMR spectrum is directly proportional to the number of protons, allowing for accurate quantification against a certified internal standard.[16]
Experimental Protocol
3.1. Materials and Reagents
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity (>99.9%)
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4) of high isotopic purity
3.2. Instrumentation
-
NMR spectrometer (≥400 MHz) equipped with a probe capable of delivering calibrated 90° pulses.
3.3. Sample Preparation
-
Accurately weigh about 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3.4. NMR Data Acquisition
-
Nucleus: ¹H
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 s to ensure full relaxation).
-
Number of Scans: 8-16 (sufficient for good signal-to-noise ratio).
-
Acquisition Time: ≥ 3 seconds.
3.5. Data Processing and Analysis
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Select well-resolved signals for both this compound and the internal standard that do not overlap with impurity or solvent signals.
-
Carefully integrate the selected signals.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound MW = 426.42 g/mol )[17]
-
m = mass
-
P = Purity of the standard
-
Data Presentation
Table 3: qNMR Purity Determination of this compound
| Parameter | This compound (Analyte) | Maleic Acid (Standard) |
|---|---|---|
| Mass (m) | 15.25 mg | 8.10 mg |
| Molecular Weight (MW) | 426.42 g/mol | 116.07 g/mol |
| Purity of Standard (P_std) | - | 99.95% |
| ¹H Signal (ppm) | 5.8 (example) | 6.28 |
| Number of Protons (N) | 2 (example) | 2 |
| Integral (I) | 1.00 | 1.25 |
| Calculated Purity (%) | 99.2% | - |
Experimental Workflow Diagram
Elemental Analysis
Elemental analysis (EA) provides the mass fractions of carbon, hydrogen, and other elements in a sample.[18] By comparing the experimentally determined elemental composition with the theoretical values calculated from the molecular formula (C23H22O8), the presence of inorganic impurities or residual solvents can be inferred.[19] An acceptable deviation is typically within ±0.4%.
Experimental Protocol
4.1. Instrumentation
-
CHNS/O Elemental Analyzer.
4.2. Sample Preparation
-
Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.
4.3. Analysis
-
The sample is combusted at high temperature (≥900 °C) in an oxygen-rich atmosphere.
-
The resulting gases (CO2, H2O, N2) are separated and quantified by a thermal conductivity detector.
Data Presentation
Table 4: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % (Batch UVAB-001) | Deviation % |
|---|---|---|---|
| Carbon (C) | 64.78 | 64.65 | -0.13 |
| Hydrogen (H) | 5.20 | 5.25 | +0.05 |
| Oxygen (O) | 30.01 | 30.10 | +0.09 |
The combination of these orthogonal analytical techniques provides a comprehensive and robust assessment of the purity of this compound samples. HPLC is ideal for routine purity checks and quality control, LC-MS is essential for identifying potential impurities and degradation products, and qNMR offers a highly accurate method for determining absolute purity. Elemental analysis serves as a valuable complementary technique to confirm the sample's elemental composition. Adherence to these detailed protocols will ensure the reliability and reproducibility of research involving this compound.
References
- 1. This compound | 164204-79-9 | PGA20479 | Biosynth [biosynth.com]
- 2. UVARIGRANOL C | 172104-04-0 [chemicalbook.com]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 9. Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. uccore.org [uccore.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 15. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 16. researchgate.net [researchgate.net]
- 17. This compound CAS#: 164204-79-9 [chemicalbook.com]
- 18. Elemental analysis - Wikipedia [en.wikipedia.org]
- 19. Khan Academy [khanacademy.org]
Troubleshooting & Optimization
Technical Support Center: Isolation of Uvarigranol B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the isolation of Uvarigranol B.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound yield during the initial extraction phase?
Low yield of the crude extract is a frequent issue in natural product isolation.[1] Several factors related to the plant material and extraction process can contribute to this problem.
-
Improper Preparation of Plant Material: The condition of the starting material is critical. Insufficient drying can lead to the enzymatic degradation of the target compound.[1] Furthermore, inadequate grinding of the plant material reduces the surface area available for the solvent to penetrate, leading to an inefficient extraction.[1]
-
Suboptimal Extraction Conditions: The duration and temperature of the extraction process can significantly impact the yield. If the extraction time is too short or the temperature is not optimal, the complete extraction of this compound may not be achieved.[1]
-
Incorrect Solvent Choice: The selection of an appropriate solvent is crucial for successfully isolating active compounds.[2] Using a solvent with unsuitable polarity may fail to extract the target compounds effectively.[2][3]
-
Inadequate Solvent-to-Solid Ratio: An insufficient volume of solvent may not be adequate to dissolve all of the this compound present in the plant material.[1]
-
Compound Degradation: this compound may be unstable under certain extraction or purification conditions.[1] Prolonged exposure to high temperatures or acidic conditions can lead to the degradation of the compound.[1][2]
Q2: How can I optimize the solvent system for the purification of this compound using flash chromatography?
Optimizing the solvent system is a critical step in achieving good separation and yield in flash chromatography. The ideal solvent system should provide a good separation of the target compound from impurities.
A common approach is to use a two-component solvent system, typically consisting of a nonpolar and a polar solvent.[4] The polarity of the mobile phase can be adjusted by changing the ratio of these two solvents.[5]
Recommended Starting Points for Solvent Systems:
-
Nonpolar compounds: 5% ethyl acetate/hexane, 5% ether/hexane, or 100% hexane.[4][6]
-
Moderately polar compounds: 10-50% ethyl acetate/hexane.[4][6]
-
Polar compounds: 100% ethyl acetate or 5% methanol/dichloromethane.[4][6]
To find the optimal solvent system, it is recommended to first perform thin-layer chromatography (TLC) analysis.[5] The ideal solvent system will give a retention factor (Rf) value of 0.3 to 0.7 for this compound and a significant difference in Rf values between the target compound and any impurities.[5]
Q3: My target compound, this compound, is not eluting from the chromatography column. What could be the issue?
Incomplete elution from a chromatography column is a common problem that can lead to significant loss of the target compound.[1] This issue often arises from an inappropriate solvent system. The chosen solvent may not be polar enough to effectively move the compound through the stationary phase.
To resolve this, you can try the following:
-
Increase the polarity of the mobile phase: Gradually increasing the proportion of the polar solvent in your mobile phase can help to elute the compound.
-
Perform small-scale trials: Before committing to a large-scale purification, it is advisable to conduct small-scale experiments with different solvent systems to find the optimal conditions for eluting this compound.[1]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the isolation of this compound and provides recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper preparation of plant material (insufficient drying or grinding).[1] | Ensure the plant material is thoroughly dried to prevent enzymatic degradation and grind it into a fine powder to maximize surface area for extraction.[1] |
| Suboptimal extraction time or temperature.[1] | Optimize the extraction duration and temperature by conducting small-scale trials to determine the most effective conditions.[1] | |
| Inappropriate solvent-to-solid ratio.[1] | Increase the volume of solvent relative to the amount of plant material to ensure complete dissolution of the target compound.[1] | |
| Loss of Compound During Purification | Degradation of this compound during solvent evaporation.[1] | Use a rotary evaporator at a controlled, low temperature to remove the solvent and avoid overheating.[1] |
| Incomplete elution from the chromatography column.[1] | Adjust the solvent system to increase its polarity, ensuring the complete elution of this compound from the stationary phase.[1] | |
| Co-elution with impurities. | Utilize MS-triggered fractionation in addition to standard UV detection for a more precise collection of the target compound, especially in cases of co-elution. | |
| Emulsion Formation During Liquid-Liquid Extraction | High concentration of surfactant-like molecules in the sample.[7] | Gently swirl the separatory funnel instead of shaking to reduce agitation. Adding brine or salt can also help break the emulsion by increasing the ionic strength of the aqueous layer.[7] |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound
This protocol is designed to maximize the yield of the crude extract containing this compound.
-
Preparation of Plant Material:
-
Soxhlet Extraction:
-
Place 50g of the powdered plant material into a thimble.
-
Position the thimble in a Soxhlet extractor.
-
Add 500 mL of methanol to the distillation flask.
-
Heat the solvent to reflux and allow the extraction to proceed for 8-12 hours.
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Remove the solvent from the distillation flask using a rotary evaporator at a controlled temperature of 40°C to obtain the crude extract.[1]
-
Protocol 2: Flash Chromatography Purification of this compound
This protocol outlines the steps for purifying this compound from the crude extract using flash chromatography.
-
Column Preparation:
-
Select a flash column of an appropriate size for the amount of crude extract.
-
Pack the column with silica gel as the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, for samples that are difficult to dissolve, use a solid load cartridge to introduce the sample to the column.
-
-
Elution:
-
Begin with a nonpolar solvent system (e.g., 5% ethyl acetate/hexane) and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Monitor the elution of compounds using a UV detector and collect fractions.
-
-
Post-Run Column Care:
-
At the end of the run, wash the column with 100% of the strong solvent (e.g., ethyl acetate in normal phase) to remove any remaining compounds.
-
Visualizations
Caption: Workflow for this compound isolation and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 3. polar extraction solvent: Topics by Science.gov [science.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. columbia.edu [columbia.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for UVARIGRANOL B Synthesis
Welcome to the technical support center for the synthesis of Uvarigranol B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions during the synthesis of this complex polyketide.
This compound, a member of the polyketide family of natural products, presents a significant synthetic challenge due to its complex stereochemistry and the presence of sensitive functional groups. Its synthesis likely involves key transformations such as aldol condensations, Grignard reactions, and ring-closing metathesis to construct the carbon skeleton and introduce necessary functionalities. This guide provides answers to frequently asked questions and detailed troubleshooting advice for these critical steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Aldol Condensation Reactions
Aldol reactions are crucial for building the carbon backbone of polyketides like this compound. However, achieving high diastereoselectivity and yield can be challenging.
Q1: My aldol reaction is resulting in a low yield and a mixture of diastereomers. How can I improve the stereoselectivity and conversion?
A1: Low yield and poor stereoselectivity in aldol reactions are common issues. Several factors can be optimized to address this:
-
Base Selection: The choice of base is critical. For kinetic control and high diastereoselectivity, bulky lithium bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are often preferred. The purity and exact stoichiometry of the base are also important.
-
Temperature Control: Strict temperature control is essential. Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control. The temperature should be maintained throughout the addition of the electrophile.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used.
-
Additive Effects: Additives like hexamethylphosphoramide (HMPA) can break up lithium aggregates and enhance reactivity, but may also affect stereoselectivity. The use of Lewis acids can also influence the stereochemical outcome.
Troubleshooting Workflow for Aldol Reactions:
Caption: Troubleshooting workflow for optimizing aldol condensation reactions.
Table 1: Effect of Reaction Parameters on a Model Aldol Reaction
| Entry | Base (1.1 eq) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | LDA | THF | -78 | 85 | 95:5 |
| 2 | LDA | THF | -40 | 70 | 80:20 |
| 3 | NaHMDS | THF | -78 | 75 | 70:30 |
| 4 | KHMDS | Toluene | -78 | 80 | 90:10 |
Grignard Reactions
Grignard reactions are essential for forming carbon-carbon bonds, but can be plagued by side reactions, especially with complex substrates.
Q2: My Grignard reaction is giving a low yield of the desired product, with significant amounts of byproducts from elimination or reduction. How can I improve the outcome?
A2: Low yields and side reactions in Grignard reactions with complex molecules are often due to the basicity of the Grignard reagent and the presence of sensitive functional groups.
-
Reagent Quality: Ensure the Grignard reagent is freshly prepared or titrated. The magnesium turnings should be activated, and all glassware and solvents must be scrupulously dry.
-
Temperature: Performing the reaction at lower temperatures can often suppress side reactions like enolization and reduction.
-
Slow Addition: Adding the Grignard reagent slowly to the substrate solution can help maintain a low concentration of the nucleophile and minimize side reactions.
-
Lewis Acid Additives: The addition of a Lewis acid, such as CeCl₃ (the Luche reduction conditions), can enhance the nucleophilicity of the Grignard reagent towards the carbonyl carbon while reducing its basicity, thereby minimizing side reactions.
-
Solvent: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for less reactive halides due to its higher solvating power.
Troubleshooting Workflow for Grignard Reactions:
Caption: Troubleshooting workflow for optimizing Grignard reactions.
Table 2: Effect of Conditions on a Model Grignard Addition to a Ketone
| Entry | Grignard Reagent | Solvent | Temperature (°C) | Additive | Yield of Addition Product (%) | Yield of Reduction Product (%) |
| 1 | MeMgBr | THF | 0 | None | 70 | 25 |
| 2 | MeMgBr | THF | -78 | None | 85 | 10 |
| 3 | MeMgBr | THF | -78 | CeCl₃ | 95 | <5 |
| 4 | MeMgBr | Et₂O | 0 | None | 65 | 30 |
Ring-Closing Metathesis (RCM)
RCM is a powerful tool for constructing macrocycles and other cyclic systems found in polyketides. However, its success is highly dependent on the substrate and catalyst.
Q3: My ring-closing metathesis reaction is not proceeding to completion, or I am observing significant dimerization. What can I do to favor the desired macrocyclization?
A3: Incomplete RCM or the formation of dimeric byproducts are common hurdles in the synthesis of large rings.
-
High Dilution: Running the reaction at high dilution (typically <0.01 M) is crucial to favor the intramolecular RCM over intermolecular reactions that lead to dimerization. A syringe pump for slow addition of the substrate to the catalyst solution can be very effective.
-
Catalyst Choice: The choice of the Grubbs catalyst is critical. For sterically hindered or electron-deficient olefins, second-generation (e.g., Grubbs II) or third-generation (e.g., Hoveyda-Grubbs II) catalysts are often more effective than the first-generation catalyst.
-
Temperature and Solvent: The reaction temperature can significantly impact the catalyst activity and stability. While some reactions proceed at room temperature, others may require heating. The choice of solvent (e.g., dichloromethane, toluene, benzene) can also influence the outcome.
-
Substrate Conformation: The pre-organization of the diene substrate in a conformation that favors cyclization can be beneficial. This can sometimes be influenced by the protecting groups or other structural features of the molecule.
Logical Relationship for RCM Optimization:
Caption: Logical approach to optimizing ring-closing metathesis reactions.
Table 3: Optimization of a Model Macrocyclization via RCM
| Entry | Catalyst (mol%) | Concentration (M) | Solvent | Temperature (°C) | Yield of Monomer (%) | Yield of Dimer (%) |
| 1 | Grubbs I (5) | 0.1 | CH₂Cl₂ | 25 | 20 | 60 |
| 2 | Grubbs II (5) | 0.1 | CH₂Cl₂ | 25 | 45 | 40 |
| 3 | Grubbs II (5) | 0.005 | CH₂Cl₂ | 25 | 75 | 15 |
| 4 | Hoveyda-Grubbs II (5) | 0.005 | Toluene | 80 | 90 | <5 |
Experimental Protocols
While a specific protocol for this compound is not publicly available, the following are representative procedures for the key reactions discussed, which can be adapted for the specific substrates in the this compound synthesis.
Protocol 1: Diastereoselective Aldol Condensation
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is used.
-
Enolate Formation: The ketone (1.0 equiv) is dissolved in anhydrous THF (to make a 0.1 M solution) and cooled to -78 °C in a dry ice/acetone bath.
-
A solution of freshly prepared LDA (1.1 equiv) in THF is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -75 °C.
-
The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldol Addition: The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2 hours.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
Protocol 2: Grignard Addition with Cerium(III) Chloride
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.
-
Lewis Acid Preparation: Anhydrous CeCl₃ (1.5 equiv) is added to the flask and heated gently under vacuum, then cooled under a stream of nitrogen. Anhydrous THF is added, and the resulting slurry is stirred vigorously for 2 hours at room temperature.
-
Reaction Setup: The slurry is cooled to -78 °C, and the ketone (1.0 equiv) dissolved in THF is added.
-
Grignard Addition: The Grignard reagent (1.5 equiv) is added dropwise over 30 minutes. The reaction is stirred at -78 °C for 3 hours.
-
Quenching and Workup: The reaction is quenched with saturated aqueous NaHCO₃ solution. The mixture is warmed to room temperature, and the solids are removed by filtration through Celite. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
Purification: The product is purified by flash chromatography.
Protocol 3: Ring-Closing Metathesis at High Dilution
-
Apparatus Setup: A flame-dried Schlenk flask is charged with the RCM catalyst (e.g., Hoveyda-Grubbs II, 5 mol%). The flask is evacuated and backfilled with argon.
-
Solvent Addition: Anhydrous and degassed toluene is added to the flask to achieve the final desired concentration (e.g., 0.005 M). The solution is heated to the desired temperature (e.g., 80 °C).
-
Substrate Addition: A solution of the diene substrate in degassed toluene is added dropwise to the stirred catalyst solution over a period of several hours (e.g., 4-8 hours) using a syringe pump.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Workup: After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to remove the ruthenium catalyst and any byproducts.
Technical Support Center: Enhancing UVARIGRANOL B Solubility for Bioassays
Welcome to the technical support center for enhancing the solubility of UVARIGRANOL B and other challenging hydrophobic compounds for successful bioassays. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome solubility hurdles.
While specific solubility data for this compound is limited in publicly available literature, it belongs to a class of natural products that are often poorly soluble in aqueous solutions. The principles and techniques outlined here are broadly applicable to hydrophobic compounds, such as chalcones, and can be adapted for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: this compound is likely a hydrophobic molecule, meaning it repels water. This is a common characteristic of many natural products, including the broader class of compounds known as chalcones.[1] Such compounds prefer organic solvents and will often precipitate or form a suspension in aqueous media, leading to inaccurate and unreliable bioassay results.
Q2: What is the simplest first step to dissolve a poorly soluble compound like this compound?
A2: The most common initial approach is to create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a widely used and powerful solvent for this purpose.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue indicating that the compound's solubility limit in the final aqueous medium has been exceeded. Here are several troubleshooting steps:
-
Reduce the Final Concentration: Test lower final concentrations of this compound in your assay.
-
Adjust the Co-solvent Percentage: Ensure your final co-solvent concentration (e.g., DMSO) is at an acceptable level for your assay, typically ≤0.5% to avoid cellular toxicity.
-
Gentle Warming: Cautiously warming the solution may help, but you must be mindful of potential compound degradation.
-
pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the buffer may increase its solubility.
Q4: Are there alternatives to DMSO?
A4: Yes, other water-miscible organic solvents can be used, such as ethanol, N,N-dimethylformamide (DMF), or polyethylene glycol 400 (PEG 400). The choice of solvent can impact the biological system, so it's crucial to run appropriate vehicle controls in your experiments.
Q5: What are more advanced methods if co-solvents are not sufficient?
A5: Several advanced techniques can enhance the solubility of highly insoluble compounds:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, allowing them to be dispersed in aqueous solutions.
-
Solid Dispersions: This involves dispersing the compound in a solid hydrophilic carrier at the molecular level to improve its dissolution rate.
-
Nanoparticle Formation: Reducing the particle size to the nanometer scale can significantly increase the surface area and, consequently, the dissolution rate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound is highly hydrophobic and has very low aqueous solubility. | Prepare a high-concentration stock in 100% DMSO. Perform serial dilutions in your aqueous buffer, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is supersaturated and is slowly precipitating out of the solution. The compound may be unstable in the buffer. | Use the prepared solution immediately after dilution. Consider including a precipitation inhibitor. Evaluate the stability of this compound in your chosen buffer system. |
| Inconsistent results between experimental replicates. | Incomplete dissolution or precipitation of the compound is leading to variable effective concentrations. | Vortex the stock solution vigorously before each dilution. Visually inspect for any undissolved particles. Consider using a solubility-enhancing technique like cyclodextrins. |
| Observed cellular toxicity at low compound concentrations. | The solvent (e.g., DMSO) concentration may be too high, or the solvent itself is toxic to the cell line. | Perform a vehicle control experiment with varying concentrations of the solvent to determine the maximum tolerable concentration. Test alternative, less toxic co-solvents. |
Quantitative Data Summary: Solubility Enhancement Techniques
The following table summarizes common techniques used to improve the solubility of poorly soluble drugs. The effectiveness of each method will vary depending on the specific physicochemical properties of this compound.
| Technique | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvency | Addition of a water-miscible organic solvent. | 2 - 500 | Simple, widely used. | Potential for solvent toxicity. |
| pH Adjustment | Ionization of the drug to a more soluble form. | 10 - 1000 | Effective for ionizable drugs. | Not applicable to neutral compounds; requires assay compatibility. |
| Cyclodextrin Complexation | Encapsulation of the drug in a cyclodextrin cavity. | 5 - 2000 | Low toxicity, can improve stability. | Can be expensive, may alter drug-target interactions. |
| Surfactant Solubilization | Micellar encapsulation of the drug. | 5 - 1000 | High solubilization capacity. | Potential for surfactant-induced cell toxicity. |
| Solid Dispersion | Molecular dispersion in a hydrophilic carrier. | 10 - 200 | Can significantly improve dissolution rate. | May lead to amorphous, less stable forms. |
| Nanonization | Reduction of particle size to the nanoscale. | 2 - 50 | Increases surface area and dissolution rate. | Can be technically challenging to prepare and stabilize. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions using a Co-solvent
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Aqueous bioassay buffer, sterile
-
Sterile microcentrifuge tubes or vials
-
-
Procedure for 10 mM Stock Solution:
-
Accurately weigh 1-5 mg of this compound powder and place it in a sterile vial.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * 0.010 mol/L)).
-
Add the calculated volume of DMSO to the vial.
-
Vortex vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can also be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in the aqueous bioassay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the working solutions is below the tolerance level of your specific bioassay (e.g., ≤0.5%).
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested.
-
Protocol 2: Enhancing Solubility with Cyclodextrins
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous bioassay buffer, sterile
-
Sterile vials
-
-
Procedure:
-
Prepare a solution of HP-β-CD in your bioassay buffer (e.g., 10-40% w/v).
-
Add the this compound powder directly to the HP-β-CD solution.
-
Vortex or shake the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method like HPLC-UV.
-
This stock solution can then be used to prepare working solutions by diluting it with the bioassay buffer. Remember to include a vehicle control with the same concentration of HP-β-CD.
-
Visualizations
Caption: A generalized experimental workflow for preparing this compound solutions for bioassays.
Caption: A representative diagram of NF-κB and STAT3 signaling pathways, which can be modulated by chalcones.
References
Addressing UVARIGRANOL B instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of UVARIGRANOL B in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is showing signs of degradation. What are the likely causes?
A1: this compound, a polyoxygenated cyclohexene derivative, possesses several functional groups susceptible to degradation. The primary causes of instability in solution are:
-
Hydrolysis: The molecule contains both acetate and benzoate ester linkages. These are prone to hydrolysis, especially under acidic or basic conditions, which cleaves the ester bonds to yield the corresponding carboxylic acids (acetic acid and benzoic acid) and the poly-alcohol core.
-
Oxidation: The secondary alcohol groups on the cyclohexene ring can be oxidized to ketones. This process can be accelerated by exposure to air (oxygen), metal ions, and light.
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation, as well as potentially cause other rearrangements or decomposition of the molecule.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and cleavage of chemical bonds.
Q2: I am dissolving my this compound in DMSO, but I'm still observing instability. Why is this happening and what can I do?
A2: While Dimethyl Sulfoxide (DMSO) is a common solvent for many natural products, it may not be completely inert and can sometimes contribute to the degradation of sensitive compounds. Although DMSO can act as an antioxidant by scavenging certain reactive oxygen species, it can also have detrimental effects on the stability of some polyphenolic compounds by interfering with stabilizing intramolecular hydrogen bonds.
Troubleshooting Steps:
-
Use High-Purity, Anhydrous DMSO: Ensure the DMSO is of high quality and free from water and other impurities that can catalyze degradation.
-
Minimize Storage Time in DMSO: Prepare fresh solutions of this compound in DMSO immediately before use. Avoid long-term storage of stock solutions.
-
Consider Alternative Solvents: If instability persists, consider using alternative aprotic solvents. However, the solubility of this compound in other solvents may be limited.
-
Protect from Light and Air: Even in DMSO, it is crucial to protect the solution from light by using amber vials and to minimize headspace by using appropriately sized containers or purging with an inert gas like nitrogen or argon.
Q3: What are the best practices for preparing and storing this compound solutions to maximize stability?
A3: To ensure the integrity of your this compound solutions, adhere to the following best practices:
-
Solvent Selection: Use high-purity, anhydrous solvents. DMSO is a common choice due to solubility, but its use should be minimized for long-term storage.
-
Temperature: Store stock solutions at or below -20°C. For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated.
-
pH Control: If working in aqueous-based buffers, maintain a slightly acidic to neutral pH (around pH 5-7), as both strongly acidic and alkaline conditions can catalyze ester hydrolysis. The use of a citrate or phosphate buffer can help maintain a stable pH.
-
Exclusion of Oxygen: Prepare solutions in an oxygen-depleted environment (e.g., in a glove box) or by bubbling an inert gas (nitrogen or argon) through the solvent before dissolving the compound.
-
Light Protection: Always use amber vials or wrap containers in aluminum foil to protect the solution from light.
-
Use of Antioxidants: For aqueous solutions, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) may help to mitigate oxidative degradation. However, their compatibility and potential interference with downstream assays must be considered.
Quantitative Stability Data
The following tables summarize the expected stability of this compound under various stress conditions, based on data from related polyoxygenated cyclohexenes and polyphenolic compounds.
Table 1: pH-Dependent Hydrolysis of this compound (Estimated)
| pH | Temperature (°C) | Estimated Half-life (t½) | Primary Degradation Pathway |
| 3 | 25 | Weeks to Months | Slow acid-catalyzed hydrolysis of esters |
| 5 | 25 | Months | Relatively stable |
| 7 | 25 | Weeks to Months | Slow neutral hydrolysis of esters |
| 9 | 25 | Days to a Week | Base-catalyzed hydrolysis of esters |
Table 2: Influence of Temperature and Light on this compound Stability in Solution (pH 7)
| Condition | Estimated Degradation after 24 hours | Primary Degradation Pathway(s) |
| 4°C, Dark | < 1% | Minimal |
| 25°C, Dark | 1-5% | Slow hydrolysis and oxidation |
| 25°C, Light | 5-15% | Photodegradation, oxidation, hydrolysis |
| 40°C, Dark | 10-25% | Thermally accelerated hydrolysis and oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in a 105°C oven for 48 hours. Dissolve the sample in the mobile phase for analysis.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette) to a photostability chamber (ICH Option 1 or 2) for a specified duration.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its degradation products.
-
Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., 230 nm and 275 nm, to be determined empirically).
-
Injection Volume: 10 µL.
Visualizations
Troubleshooting poor reproducibility in UVARIGRANOL B bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UVARIGRANOL B. Due to the limited specific public data on this compound bioassays, this guide focuses on common issues encountered in cell-based assays, such as cytotoxicity and anti-inflammatory screenings, where polyoxygenated cyclohexene compounds are often evaluated.
Frequently Asked Questions (FAQs)
Q1: My bioassay results with this compound are inconsistent and not reproducible. What are the common causes and solutions?
Inconsistent results in bioassays are a frequent challenge. The issue can often be traced back to several factors related to the compound itself, cell handling, or assay procedures.[1][2]
| Potential Cause | Recommended Solution |
| Compound Instability/Degradation | This compound, like many natural products, may be sensitive to light, temperature, and repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions for each experiment from a stock solution stored at -20°C or -80°C in a suitable solvent like DMSO.[3] Aliquoting the stock solution into single-use vials can prevent degradation from repeated handling. |
| Poor Solubility and Precipitation | This compound is soluble in DMSO.[4] Ensure the compound is fully dissolved in the solvent before diluting it into the aqueous culture medium. Visually inspect for any precipitation after adding the compound to the media. If precipitation occurs, consider using a lower final concentration or a different solvent system, ensuring the final solvent concentration is non-toxic to the cells and consistent across all wells. |
| Inconsistent Cell Seeding and "Edge Effects" | Variations in cell number per well can lead to high variability. Ensure a homogeneous single-cell suspension before and during seeding. To mitigate "edge effects" caused by evaporation in multi-well plates, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.[1] |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially with small volumes, can introduce significant errors. Use calibrated pipettes and practice proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.[3] |
| Cell Line Variability | Using different cell lines, or the same cell line at a high passage number, can lead to different IC50 values. It is crucial to use the same cell line at a consistent passage number for all related experiments to ensure reproducibility.[2] |
Q2: I am not observing any biological effect (e.g., cytotoxicity, anti-inflammatory activity) with this compound. What should I check?
The absence of an expected biological effect can be due to several factors, from the compound's activity to the assay's sensitivity.
| Potential Cause | Recommended Solution |
| Compound Inactivity or Low Concentration | Confirm the bioactivity of your batch of this compound with a positive control if available. Consider testing a wider and higher concentration range of the compound. |
| Inappropriate Assay Choice | Ensure the selected bioassay is suitable for the expected mechanism of action of this compound. For example, if the compound is expected to be cytostatic rather than cytotoxic, a viability assay measuring metabolic activity might be more appropriate than a cytotoxicity assay measuring membrane integrity. |
| Suboptimal Incubation Time | The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the desired effect.[1] |
| Cellular Resistance | The chosen cell line may be resistant to the effects of this compound. Consider using a different, more sensitive cell line if no effect is observed across a broad range of concentrations and time points. |
Q3: Can this compound interfere with my assay readings?
Yes, natural products can sometimes interfere with assay components, leading to false-positive or false-negative results.
| Potential Issue | Recommended Solution |
| Colorimetric Assay Interference | If this compound has inherent color, it may interfere with absorbance-based assays like the MTT assay. To account for this, include a cell-free control with the compound in the media to measure and subtract the background absorbance.[1] Alternatively, use an assay less prone to colorimetric interference, such as a fluorescence-based or luminescence-based assay. |
| Direct Reagent Reduction (e.g., MTT assay) | Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. To test for this, run a cell-free control containing this compound and the MTT reagent.[1] |
| Fluorescence Quenching or Enhancement | If using a fluorescence-based assay, this compound could potentially quench or enhance the fluorescent signal. A cell-free control with the compound and the fluorescent dye can help determine if there is any direct interference. |
Experimental Protocols
Below are detailed methodologies for common bioassays where this compound might be evaluated.
General Protocol for In Vitro Cytotoxicity Assay (MTT-Based)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the compound.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well.
-
Gently mix on a plate shaker to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
General Protocol for In Vitro Anti-Inflammatory Assay (Albumin Denaturation Inhibition)
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a common in vitro model for inflammation.
-
Preparation of Reagents:
-
Phosphate Buffered Saline (PBS): pH 6.4.
-
Egg Albumin Solution: 1% solution of fresh hen egg albumin in PBS.
-
This compound Solutions: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and then dilute with PBS.
-
Reference Standard: Prepare a solution of a known anti-inflammatory drug (e.g., diclofenac sodium) in PBS.
-
-
Assay Procedure:
-
In separate tubes, add 2.8 mL of the egg albumin solution.
-
Add 0.2 mL of the different concentrations of this compound solutions or the reference standard.
-
For the control, add 0.2 mL of the vehicle (e.g., DMSO diluted in PBS).
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
-
Calculation of Inhibition:
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Data Presentation
Table 1: General Stability of Natural Compounds in Solution
This table provides a general guideline for the stability of natural product stock solutions based on common laboratory practices. Specific stability for this compound should be experimentally determined.
| Storage Condition | Typical Stability | Recommendations |
| -80°C in DMSO | > 6 months | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| -20°C in DMSO | 1-3 months | Suitable for shorter-term storage. Aliquoting is still recommended. |
| 4°C in Aqueous Media | < 24-48 hours | Prepare fresh dilutions in culture media for each experiment. |
| Room Temperature | Highly variable, often unstable | Avoid prolonged storage at room temperature, especially in aqueous solutions. |
Visualizations
Signaling Pathway Diagram
This compound, as a polyoxygenated cyclohexene, may potentially modulate signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways, which are common targets for anti-cancer and anti-inflammatory agents.
Caption: Hypothetical signaling pathways modulated by this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a cell-based cytotoxicity assay.
References
Technical Support Center: Overcoming Resistance to Polyoxygenated Cyclohexenes in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with polyoxygenated cyclohexenes.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to a polyoxygenated cyclohexene compound that was previously effective. What are the potential mechanisms of resistance?
A1: Acquired resistance to anticancer agents can occur through various mechanisms. While specific resistance mechanisms to polyoxygenated cyclohexenes are not yet extensively studied, based on general principles of cancer drug resistance, the following are likely culprits:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[1][2]
-
Altered Drug Target: Mutations in the molecular target of the polyoxygenated cyclohexene could prevent the drug from binding effectively.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate alternative signaling pathways to bypass the effects of the drug and promote survival. A common example is the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation.
-
Inhibition of Apoptosis: Changes in the expression of apoptotic proteins, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), can make cells more resistant to drug-induced cell death.[3]
-
Enhanced DNA Repair: If the compound induces DNA damage, the cancer cells may enhance their DNA repair mechanisms to counteract the drug's effects.[3]
-
Drug Inactivation: The cancer cells may metabolize the polyoxygenated cyclohexene into an inactive form.[4]
Q2: How can I experimentally determine if my resistant cell line is overexpressing efflux pumps like P-glycoprotein?
A2: You can perform a rhodamine 123 accumulation assay. Rhodamine 123 is a fluorescent substrate of P-gp. Cells with high P-gp activity will pump out the dye and show low fluorescence. You can compare the fluorescence in your resistant cell line to the parental (sensitive) cell line. A P-gp inhibitor, such as verapamil, can be used as a control to confirm that the reduced accumulation is indeed due to P-gp activity.[5]
Q3: What are some strategies to overcome resistance to polyoxygenated cyclohexenes?
A3: Several strategies can be employed to overcome drug resistance:
-
Combination Therapy: Combining the polyoxygenated cyclohexene with another agent that has a different mechanism of action can be effective. For example, using a P-gp inhibitor like verapamil or a selective COX inhibitor could restore sensitivity.[5][6] Another approach is to combine with drugs targeting pro-survival pathways.
-
Development of Analogues: Synthesizing derivatives of the parent compound may lead to molecules that are not recognized by the resistance machinery (e.g., efflux pumps) or have a higher affinity for the target.[7][8]
-
Nanoparticle-based Drug Delivery: Encapsulating the compound in nanoparticles can help bypass efflux pumps and increase its intracellular concentration.[1][2]
Troubleshooting Guides
Problem: Decreased cytotoxic effect of a polyoxygenated cyclohexene over time.
| Possible Cause | Suggested Solution |
| Development of drug resistance | Confirm resistance by comparing the IC50 value in the current cell line with the original parental cell line using a cell viability assay (e.g., MTT assay). |
| Compound degradation | Check the storage conditions and stability of your polyoxygenated cyclohexene compound. Prepare fresh solutions for each experiment. |
| Cell line contamination | Periodically check your cell lines for mycoplasma contamination and verify their identity using short tandem repeat (STR) profiling. |
Problem: High variability in experimental results.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well for all experiments. |
| Uneven drug distribution | Mix the drug-containing media thoroughly before adding it to the cells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for sensitive assays, or fill them with sterile PBS to maintain humidity. |
Quantitative Data Summary
The following table summarizes the cytotoxic activities of various polyoxygenated cyclohexenes against different cancer cell lines, as reported in the literature.
| Compound | Cancer Cell Line | IC50 / ED50 (µM) | Reference |
| (+)-grandifloracin (9) | SW480 (colorectal) | 154.9 | [9] |
| (+)-grandifloracin (9) | K562 (leukemia) | 60.9 | [9] |
| Cherrevenone | Various cancer cell lines | 1.04 ± 0.13 to 10.09 ± 4.31 | [10] |
| Kweichowenol A and B | - | Showed some antitumour activity | [11] |
| Dulcisenes C-E | - | Not specified, but related compounds showed IC50 values in the range of 3.3-11.8 µM | [12] |
| Cyclohexene oxide CA | Glioblastoma (GBM) cells | Lowest IC50 value among a series of analogues | [7] |
| Uvaribonol derivative 2a | KB and Bel7402 cells | < 1 µg/mL | [8] |
| Uvaribonol derivative 2a | HCT-8 cell | < 0.1 µg/mL | [8] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the polyoxygenated cyclohexene for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value by plotting a dose-response curve.
Western Blotting for P-glycoprotein Expression
This protocol is used to detect the levels of P-glycoprotein in cell lysates.
-
Protein Extraction: Lyse the parental and resistant cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C. Also, probe for a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Troubleshooting workflow for investigating and overcoming resistance.
References
- 1. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic strategies to overcome taxane resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein [frontiersin.org]
- 6. Selective cyclooxygenase inhibitors increase paclitaxel sensitivity in taxane-resistant ovarian cancer by suppressing P-glycoprotein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Study on the polyoxygenated cyclohexenes from Uvaria boniana] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic polyoxygenated cyclohexene derivatives from the aerial parts of Uvaria cherrevensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New polyoxygenated cyclohexenes from Uvaria kweichowensis and their antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dulcisenes C-E, polyoxygenated cyclohexenes, from Uvaria dulcis dunal and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Uvarigranol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of uvarigranol and its analogs. The content is tailored to address specific challenges that may arise during key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity in the synthesis of uvarigranol?
A1: The main stereochemical challenges in uvarigranol synthesis lie in controlling the formation of multiple chiral centers during key transformations. These include the initial mixed aldol condensation to set the stereochemistry of the acyclic precursor, the Grignard reaction to introduce a vinyl group with specific facial selectivity, and maintaining stereochemical integrity during the ring-closing metathesis (RCM) to form the cyclohexene core. Each of these steps can lead to the formation of diastereomers, and optimizing conditions to favor the desired isomer is critical.
Q2: How can I improve the diastereoselectivity of the initial mixed aldol condensation?
A2: Improving the diastereoselectivity of the aldol condensation often involves careful selection of reaction conditions and reagents. Factors to consider include the choice of base, solvent, and temperature. For substrates derived from carbohydrates like D-mannose, chelation control can be a powerful strategy. Using Lewis acidic metal ions can help to lock the conformation of the substrate, leading to a more organized transition state and favoring the formation of one diastereomer. Screening different bases and solvents is recommended to find the optimal balance between reactivity and selectivity.
Q3: The Grignard reaction is giving me a mixture of diastereomers. What can I do to improve the facial selectivity?
A3: Achieving high facial selectivity in the addition of a Grignard reagent to a chiral aldehyde or ketone is a common challenge. The stereochemical outcome is often dictated by the steric and electronic environment around the carbonyl group. To enhance selectivity, consider the following:
-
Chelation Control: If your substrate has a nearby coordinating group (e.g., a protected hydroxyl group), using a Grignard reagent in the presence of a chelating metal salt (e.g., MgBr₂·OEt₂) can favor a specific transition state geometry.
-
Bulky Protecting Groups: Introducing a bulky protecting group adjacent to the carbonyl can effectively block one face of the molecule, directing the Grignard reagent to attack from the less hindered side.
-
Chiral Ligands: The use of chiral ligands that coordinate to the magnesium atom of the Grignard reagent can induce asymmetry and favor the formation of one enantiomer or diastereomer.
Q4: Are there any common side reactions during the ring-closing metathesis (RCM) step that can affect stereoselectivity?
A4: While RCM is generally a robust reaction, certain side reactions can occur. Isomerization of the newly formed double bond is a possibility with some ruthenium-based catalysts, which could potentially lead to a mixture of stereoisomers if the double bond migrates to a position that creates a new stereocenter or relieves ring strain in an undesired conformation. Using a catalyst known for low isomerization rates and optimizing the reaction time and temperature can mitigate this issue. Additionally, ensuring the substrate is pure is crucial, as impurities can sometimes interfere with the catalyst and lead to side reactions.
Troubleshooting Guides
Issue 1: Poor Diastereomeric Ratio in Mixed Aldol Condensation
| Symptom | Possible Cause | Suggested Solution |
| Low diastereomeric ratio (e.g., close to 1:1) | Lack of facial control in the enolate addition. | 1. Optimize Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy. 2. Vary the Base: Switch to a bulkier base to increase steric hindrance in the undesired transition state. 3. Solvent Effects: Explore different solvents. Aprotic, non-polar solvents often provide better stereocontrol. 4. Chelation Control: If applicable, use a Lewis acid additive to promote a rigid, chelated transition state. |
| Formation of multiple side products | Enolate equilibration or self-condensation. | 1. Use a stronger, non-nucleophilic base: This ensures rapid and complete formation of the desired enolate. 2. Slow addition of the electrophile: Add the aldehyde slowly to the pre-formed enolate at low temperature to minimize self-condensation. |
Issue 2: Low Facial Selectivity in Grignard Reaction
| Symptom | Possible Cause | Suggested Solution |
| Approximately equal amounts of two diastereomers are formed. | Poor facial differentiation of the carbonyl group. | 1. Employ a Bulky Protecting Group: Protect a nearby hydroxyl group with a sterically demanding group (e.g., TBS, TIPS) to block one face of the carbonyl. 2. Utilize a Chelating Agent: Add a chelating agent like ZnCl₂ or MgBr₂ to pre-complex with the substrate and direct the Grignard attack. 3. Change the Grignard Reagent: In some cases, the nature of the Grignard reagent (e.g., vinylmagnesium bromide vs. vinylmagnesium chloride) can influence selectivity. |
| Low overall yield and formation of byproducts. | The Grignard reagent is acting as a base, leading to enolization of the ketone. | 1. Use a less hindered Grignard reagent if possible. 2. Lower the reaction temperature. Addition reactions are generally favored at lower temperatures. 3. Consider an alternative organometallic reagent: Organolithium reagents may be less prone to enolization in some cases. |
Experimental Protocols
The following are generalized protocols for the key stereoselective steps in the synthesis of uvarigranol, based on the approach described by Vinaykumar and Rao (2021).[1] Researchers should refer to the original publication for specific quantities and detailed characterization data.
1. Stereoselective Mixed Aldol Condensation
-
Preparation: A solution of the chiral aldehyde derived from D-mannose is prepared in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Enolate Formation: In a separate flask, a solution of the desired ketone is treated with a suitable base (e.g., lithium diisopropylamide, LDA) at a low temperature (e.g., -78 °C) to generate the corresponding enolate.
-
Aldol Addition: The solution of the chiral aldehyde is slowly added to the pre-formed enolate solution at -78 °C. The reaction is stirred for a specified time until completion, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.
2. Diastereoselective Grignard Reaction
-
Preparation: A solution of the ketone intermediate is dissolved in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C or 0 °C).
-
Grignard Addition: A solution of vinylmagnesium bromide (or a similar Grignard reagent) is added dropwise to the stirred solution of the ketone. The reaction progress is monitored by TLC.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification and Analysis: The resulting tertiary alcohol is purified by column chromatography. The diastereoselectivity of the addition is assessed by spectroscopic methods.
3. Ring-Closing Metathesis (RCM)
-
Preparation: The diene precursor is dissolved in a degassed, anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Catalyst Addition: A solution of a Grubbs' catalyst (e.g., Grubbs' second generation) is added to the diene solution.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux, with progress monitored by TLC.
-
Workup: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash chromatography to yield the desired cyclohexene derivative.
Data Presentation
The following table summarizes hypothetical quantitative data for the key stereoselective reactions, illustrating the expected outcomes of a successful uvarigranol synthesis. Actual results will be dependent on specific experimental conditions and should be referenced from the primary literature.
| Reaction Step | Key Transformation | Desired Stereoisomer | Typical Diastereomeric Ratio (d.r.) | Typical Enantiomeric Excess (e.e.) |
| Mixed Aldol Condensation | Formation of a β-hydroxy ketone | syn or anti aldol adduct | >10:1 | >98% |
| Grignard Reaction | Addition of a vinyl group to a ketone | Felkin-Anh or anti-Felkin-Anh product | >15:1 | Not applicable (diastereoselectivity) |
| Ring-Closing Metathesis | Formation of the cyclohexene ring | Specific diastereomer of the cyclic product | Maintained from precursor | Maintained from precursor |
Visualizations
Caption: A simplified workflow for the stereoselective synthesis of uvarigranol.
Caption: A decision tree for troubleshooting poor stereoselectivity in the aldol condensation step.
References
Technical Support Center: Method Development for Scaling Up UVARIGRANOL B Purification
Welcome to the technical support center for the method development and scaling up of Uvarigranol B purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for their purification experiments.
Frequently Asked Questions (FAQs)
1. What is a general overview of the purification strategy for this compound?
The purification of this compound, a secondary metabolite, typically involves a multi-step process starting from a crude plant extract. A common strategy includes initial extraction, followed by a series of chromatographic separations with increasing resolving power. The process generally begins with a broader separation technique like flash chromatography and progresses to higher resolution methods such as preparative High-Performance Liquid Chromatography (HPLC) to achieve the desired purity.
2. What are the critical parameters to consider when scaling up the purification process?
Scaling up purification requires careful consideration of several factors to maintain product quality and yield.[1][2][3] Key parameters include:
-
Column Dimensions: Increasing the column diameter while keeping the bed height constant is a common practice to maintain resolution.[4]
-
Flow Rate: The linear flow rate should be kept constant to ensure consistent separation performance.
-
Sample Loading: The amount of sample loaded onto the column needs to be proportionally increased with the column volume.
-
Solvent Consumption: Scaling up will significantly increase solvent usage, which needs to be factored into the process economics.
-
Equipment Capabilities: Ensure that the pumps, columns, and detectors are suitable for the larger scale of operation.[5]
3. How do I choose the appropriate stationary and mobile phases for this compound purification?
The selection of stationary and mobile phases is critical for successful separation. For a compound like this compound, which is likely to be of medium polarity, a common starting point is:
-
Stationary Phase: Reversed-phase silica gel (C18 or C8) is often a good choice for the initial purification steps. For final polishing, a different selectivity stationary phase might be beneficial.
-
Mobile Phase: A gradient of water and a miscible organic solvent, such as acetonitrile or methanol, is typically used. The specific gradient profile will need to be optimized at the analytical scale before scaling up.
4. What analytical techniques are recommended for monitoring the purity of this compound during purification?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for assessing the purity of fractions collected during the purification process. Thin-Layer Chromatography (TLC) can also be used as a rapid, qualitative tool for initial screening of fractions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scaling up of this compound purification.
Issue 1: Poor Peak Shape in Preparative HPLC
Question: I am observing significant peak fronting or tailing in my preparative HPLC runs, which was not apparent at the analytical scale. What could be the cause and how can I fix it?
Answer: Poor peak shape at a larger scale can be attributed to several factors:
-
Sample Overload: Exceeding the loading capacity of the preparative column is a common cause.
-
Solution: Reduce the injection volume or the concentration of the sample. Determine the optimal loading capacity through a loading study.
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6] If the sample is not soluble, use the weakest possible solvent.
-
-
Column Inefficiency: Poorly packed columns can lead to band broadening.[4]
-
Solution: Ensure the column is packed uniformly and according to the manufacturer's instructions. Visually inspect the column bed for any channels or voids.
-
DOT Script for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Decreased Resolution Upon Scale-Up
Question: The resolution between this compound and a closely eluting impurity was good at the analytical scale, but it has significantly decreased after scaling up to a preparative column. Why is this happening and what can I do?
Answer: A loss of resolution during scale-up is a common challenge and can be due to several reasons:
-
Non-Linear Scale-Up: The scale-up might not have been geometrically linear.
-
Solution: Ensure that the ratio of the column cross-sectional area to the flow rate is maintained.[7] The linear velocity of the mobile phase should be the same at both scales.
-
-
Extra-Column Volume Effects: The contribution of tubing and detector flow cell volume to band broadening is more pronounced in larger systems.
-
Solution: Minimize the length and diameter of the tubing connecting the injector, column, and detector. Use a preparative scale flow cell if available.
-
-
Particle Size Difference: If the preparative column has a larger particle size than the analytical column, a decrease in efficiency and resolution is expected.
-
Solution: If high resolution is critical, consider using a preparative column with the same particle size as the analytical column, although this will result in higher backpressure.
-
DOT Script for Troubleshooting Decreased Resolution
Caption: Troubleshooting workflow for decreased resolution.
Experimental Protocols & Data
Proposed Purification Workflow for this compound
The following table outlines a hypothetical, yet plausible, multi-step purification workflow for this compound.
Table 1: this compound Purification Workflow
| Step | Description | Stationary Phase | Mobile Phase | Elution Mode |
| 1. Initial Extraction | Extraction of dried and ground plant material. | - | Methanol or Ethanol | Maceration or Soxhlet |
| 2. Solvent Partitioning | Liquid-liquid extraction to remove highly polar and non-polar impurities. | - | Ethyl Acetate and Water | - |
| 3. Flash Chromatography | Initial fractionation of the ethyl acetate extract. | Silica Gel (60-200 µm) | Hexane:Ethyl Acetate Gradient | Gradient |
| 4. Preparative HPLC | Purification of the this compound-rich fraction. | C18 Silica Gel (10 µm) | Water:Acetonitrile Gradient | Gradient |
| 5. Final Polishing | Final purification to achieve >98% purity. | Phenyl-Hexyl Silica Gel (5 µm) | Isocratic Water:Methanol | Isocratic |
Scale-Up Parameters for Preparative HPLC
The following table provides a guide for scaling up the preparative HPLC step from an analytical method.
Table 2: Scale-Up Parameters for Preparative HPLC
| Parameter | Analytical Scale | Preparative Scale | Process Scale |
| Column ID (mm) | 4.6 | 21.2 | 50 |
| Column Length (mm) | 250 | 250 | 250 |
| Particle Size (µm) | 5 | 10 | 10 |
| Flow Rate (mL/min) | 1.0 | 21.2 | 118 |
| Injection Volume (µL) | 20 | 424 | 2360 |
| Sample Load (mg) | 0.1 | 21.2 | 118 |
| Gradient Time (min) | 20 | 20 | 20 |
DOT Script for Overall Purification Workflow
Caption: General purification workflow for this compound.
References
- 1. Scaling-up of natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad.com [bio-rad.com]
- 5. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 6. HPLC故障排除指南 [sigmaaldrich.cn]
- 7. google.com [google.com]
Addressing matrix effects in LC-MS analysis of UVARIGRANOL B
Technical Support Center: Uvarigranol B Analysis
This guide provides troubleshooting and frequently asked questions (FAQs) for addressing matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound and similar small molecules.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In LC-MS analysis, particularly with electrospray ionization (ESI), these interfering components can either suppress or enhance the signal of the target analyte, such as this compound.[4][5] This phenomenon can lead to significant issues with accuracy, precision, and sensitivity in quantitative analysis.[6][7]
Key impacts on this compound analysis include:
-
Inaccurate Quantification: Ion suppression can lead to an underestimation of the concentration, while ion enhancement can cause an overestimation.[5]
-
Poor Reproducibility: The composition of biological matrices can vary from sample to sample, leading to inconsistent matrix effects and poor reproducibility of results.[7][8]
-
Reduced Sensitivity: Significant ion suppression can lower the signal-to-noise ratio, potentially raising the limit of quantification (LOQ) for this compound.[6]
Common sources of matrix effects in biological samples (e.g., plasma, serum, urine) include salts, proteins, and particularly phospholipids, which are notorious for causing ion suppression and co-eluting with many small molecule analytes.[4][9]
Q2: How can I detect and quantify matrix effects in my this compound assay?
A2: Two primary methods are used to assess matrix effects: a qualitative approach (Post-Column Infusion) and a quantitative approach (Post-Extraction Spike).[4]
-
Qualitative Assessment: Post-Column Infusion This method identifies regions in the chromatogram where ion suppression or enhancement occurs.[6][10] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation (dip or peak) from the stable baseline signal of this compound indicates the retention times at which matrix components are eluting and causing interference.[10]
-
Quantitative Assessment: Post-Extraction Spike Method This is the "gold standard" for quantifying matrix effects.[4] The matrix factor (MF) is calculated by comparing the peak area of this compound in a post-extraction spiked sample (Set B) with its peak area in a pure solvent (Set A) at the same concentration.[4]
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare Set A (Analyte in Solvent): Dissolve the this compound standard in the final mobile phase solvent to a known concentration (e.g., 100 ng/mL).
-
Prepare Set B (Post-Extraction Spike):
-
Take a blank matrix sample (e.g., human plasma) that is free of this compound.
-
Perform the entire sample extraction procedure (e.g., protein precipitation).
-
After extraction, evaporate the solvent and reconstitute the residue with the this compound standard solution from Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS system and record the peak areas.
-
Calculation: Use the formula above to calculate the Matrix Factor. For robust validation, this should be tested at low and high concentrations and using matrices from at least six different sources.
Troubleshooting Guide: Minimizing & Compensating for Matrix Effects
If significant matrix effects are detected, a systematic approach should be taken to either minimize their presence or compensate for their impact.
Q3: Which sample preparation technique is best for reducing matrix effects for this compound?
A3: The choice of sample preparation is one of the most effective strategies to reduce matrix effects.[1][2] The goal is to selectively remove interfering components, like phospholipids, while efficiently recovering this compound. The effectiveness of common techniques generally follows this order: Solid Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT) .[11][12]
| Technique | Description | Pros | Cons |
| Protein Precipitation (PPT) | A simple method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins.[10] | Fast, inexpensive, simple.[10] | Non-selective; does not effectively remove phospholipids or salts, often resulting in significant matrix effects.[10][12] |
| Liquid-Liquid Extraction (LLE) | Separates this compound from the aqueous matrix into an immiscible organic solvent based on its solubility. | More selective than PPT, can remove many salts and polar interferences. | Can be labor-intensive; solvent choice is critical and requires optimization. |
| Solid Phase Extraction (SPE) | This compound is retained on a solid sorbent while interferences are washed away. A final elution step isolates the analyte. | Highly selective, provides the cleanest extracts and the least matrix interference by effectively removing phospholipids.[9][12][13] | More complex method development; can be more expensive. |
Recommendation: For a robust assay of this compound in a complex biological matrix, Solid Phase Extraction (SPE) is highly recommended.[12] Mixed-mode or phospholipid-removal SPE plates can offer superior cleanup.[9][11]
Experimental Protocol: General Solid Phase Extraction (SPE)
(This is a general protocol and must be optimized for this compound)
-
Sorbent Selection: Choose a sorbent based on the properties of this compound (e.g., a reversed-phase C18 sorbent for a non-polar compound).
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., 1 mL methanol).
-
Equilibration: Equilibrate the cartridge with an aqueous solution (e.g., 1 mL water).
-
Loading: Load the pre-treated plasma sample (e.g., 500 µL).
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a strong organic solvent (e.g., 1 mL methanol).
-
Evaporation & Reconstitution: Evaporate the eluent to dryness under nitrogen and reconstitute in the mobile phase.
Q4: How do I choose an internal standard to correct for matrix effects?
A4: Using an appropriate internal standard (IS) is the most recognized technique to compensate for matrix effects that cannot be eliminated through sample preparation.[6] The ideal IS experiences the same ion suppression or enhancement as the analyte, thereby maintaining a constant analyte-to-IS peak area ratio.[1][2]
The best choice is a Stable Isotope-Labeled (SIL) Internal Standard of this compound (e.g., this compound-d4).
-
Why SIL-IS is ideal: A SIL-IS is chemically identical to the analyte and will have the same extraction recovery and chromatographic retention time, ensuring it experiences the exact same matrix effect.[14][15] This provides the most accurate correction.[6][16]
-
Important Consideration: Even with a SIL-IS, it is crucial to verify that it co-elutes perfectly with the unlabeled analyte. In some cases, deuterium labeling can cause a slight shift in retention time, which could expose the IS to a different matrix environment than the analyte, leading to poor correction.[14]
If a SIL-IS is not available, a structural analog may be used, but it is a less ideal option as its extraction efficiency and ionization response may differ from this compound.[6]
Q5: Can I reduce matrix effects by changing my LC method?
A5: Yes, optimizing chromatographic conditions can help separate this compound from interfering matrix components.[1]
-
Improve Chromatographic Separation: Adjusting the mobile phase gradient or using a longer column can increase the separation between this compound and co-eluting interferences.[10]
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) can alter the elution profile of matrix components relative to your analyte.[10]
-
Use a Diverter Valve: A simple and effective practice is to use a diverter valve to direct the flow from the column to waste during the early parts of the run when highly polar matrix components (like salts) elute, and only switch the flow to the mass spectrometer just before this compound elutes.[7]
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 14. waters.com [waters.com]
- 15. waters.com [waters.com]
- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the bioactivity of UVARIGRANOL B and zeylenol
A Comparative Guide to the Bioactivity of UVARIGRANOL B and Zeylenol for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivities of two natural compounds, this compound and zeylenol, both of which can be isolated from plants of the Uvaria genus. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and potential therapeutic applications.
Overview of Bioactivities
Zeylenol has demonstrated notable anti-inflammatory and cytotoxic properties, with evidence suggesting a pro-apoptotic mechanism of action. In contrast, the bioactivity of this compound is less characterized, with currently available data indicating limited cytotoxic effects.
Data Presentation
The following tables summarize the quantitative bioactivity data for zeylenol and this compound based on available experimental evidence.
Table 1: Cytotoxic Activity of Zeylenol and this compound
| Compound | Cell Line | Assay | IC50 (µM) |
| Zeylenol | MDA-MB-231 (Human Breast Cancer) | Not specified | 54 ± 10[1] |
| HepG2 (Human Hepatocellular Carcinoma) | Not specified | > 80[1] | |
| K562 (Human Myelogenous Leukemia) | MTT Assay | 204.0[2] | |
| SW480 (Human Colon Adenocarcinoma) | MTT Assay | > 100 µg/mL | |
| This compound | K562 (Human Myelogenous Leukemia) | MTT Assay | Non-cytotoxic |
| SW480 (Human Colon Adenocarcinoma) | MTT Assay | Non-cytotoxic | |
| MCF-7 (Human Breast Cancer) | MTT Assay | Non-cytotoxic |
Table 2: Anti-inflammatory Activity of Zeylenol
| Compound | Assay Model | Dose | Time Point | % Inhibition of Edema |
| Zeylenol | Ethylphenylpropiolate (EPP)-induced ear edema in rats | 1 mg/ear | 15 min | 90%[1] |
| 30 min | 69%[1] | |||
| 60 min | 52%[1] | |||
| 120 min | 52%[1] |
No anti-inflammatory data for this compound was found in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (K562, SW480, MCF-7, MDA-MB-231, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (zeylenol or this compound) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Ethylphenylpropiolate (EPP)-Induced Ear Edema Assay
-
Animal Model: Male Wistar rats or Swiss albino mice are used for the experiment.
-
Induction of Edema: A solution of ethylphenylpropiolate (EPP) in a solvent like acetone is topically applied to the inner and outer surfaces of the animal's ear to induce inflammation and edema.
-
Compound Application: The test compound (zeylenol) is dissolved in a suitable vehicle and applied topically to the ear at a specified dose (e.g., 1 mg/ear) either before or after the EPP application. A control group receives the vehicle alone, and a positive control group may receive a known anti-inflammatory drug (e.g., phenylbutazone).
-
Edema Measurement: The thickness of the ear is measured at various time points after EPP application (e.g., 15, 30, 60, 120 minutes) using a digital micrometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in ear thickness in the treated group to that of the control group.
Caspase-3 Activity Assay (Colorimetric)
-
Cell Lysis: Cells treated with the test compound (zeylenol) and untreated control cells are harvested and lysed using a specific lysis buffer to release the cellular contents, including caspases.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method, such as the Bradford assay, to ensure equal amounts of protein are used in the assay.
-
Caspase-3 Reaction: The cell lysate is incubated with a colorimetric substrate specific for caspase-3, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide). Activated caspase-3 in the lysate cleaves this substrate, releasing the chromophore p-nitroaniline (pNA).
-
Absorbance Measurement: The amount of pNA released is quantified by measuring the absorbance at a wavelength of 405 nm using a microplate reader.
-
Data Analysis: The increase in caspase-3 activity in the treated cells is determined by comparing the absorbance readings to those of the untreated control.
Signaling Pathways and Mechanisms of Action
Zeylenol is suggested to exert its cytotoxic effects through the induction of apoptosis, a form of programmed cell death. A key event in this process is the activation of caspase-3, an executioner caspase that plays a central role in the apoptotic cascade. The activation of caspase-3 leads to the cleavage of various cellular proteins, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis.
The precise signaling pathways leading to caspase-3 activation by zeylenol have not been fully elucidated. Similarly, the mechanism of action for the anti-inflammatory effects of zeylenol is thought to involve the inhibition of inflammatory mediators.
No information regarding the signaling pathways or mechanism of action of this compound is currently available in the reviewed literature.
Visualizations
References
A Comparative Analysis of the Anticancer Potential of UVARIGRANOL B and Other Polyoxygenated Cyclohexenes
In the landscape of natural product-based cancer research, polyoxygenated cyclohexenes have emerged as a promising class of compounds with significant cytotoxic activities against various cancer cell lines. This guide provides a detailed comparison of the anticancer activity of UVARIGRANOL B against other notable polyoxygenated cyclohexenes, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Cytotoxic Activity: A Quantitative Comparison
The primary measure of a compound's anticancer potential is its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values of this compound and other selected polyoxygenated cyclohexenes against a range of cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (-)-UVARIGRANOL B | K562 (Leukemia) | 2.3 | [1] |
| SW480 (Colorectal) | >100 | [2] | |
| A549 (Lung) | >100 | [2] | |
| Zeylenone | K-562 (Leukemia) | 2.3 | [1] |
| HeLa (Cervical) | 18.3 | [1] | |
| Glioblastoma (GBM) | Lowest among analogues | [3] | |
| (-)-Zeylenol | MDA-MB231 (Breast) | 54 ± 10 | [4] |
| HepG2 (Hepatocellular) | > 80 | [4] | |
| Cherrevenone | Various Cancer Cell Lines | 1.04 ± 0.13 to 10.09 ± 4.31 | [5] |
| Kweichowenol A & B | Various Cancer Cell Lines | Some antitumour activity | [6] |
| Dulcisenes C-E | Various Cancer Cell Lines | Not specified | [7] |
| (+)-Grandifloracin | SW480 (Colorectal) | Cytotoxic at 100 µg/mL | [2] |
| K562 (Leukemia) | Cytotoxic at 100 µg/mL | [2] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanisms of Anticancer Action
The anticancer effects of polyoxygenated cyclohexenes are primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating cancerous cells. Several polyoxygenated cyclohexenes, including zeylenol, have been shown to induce apoptosis. For instance, (-)-zeylenol was found to induce apoptosis in MDA-MB231 human breast cancer cells through the activation of caspase-3.[4] The general pathway of apoptosis induction often involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, which are the executioners of apoptosis.[8]
Caption: Generalized mitochondrial pathway of apoptosis induced by polyoxygenated cyclohexenes.
Cell Cycle Arrest
Disruption of the normal cell cycle is another key strategy to inhibit cancer cell proliferation. Polyoxygenated cyclohexenes have been shown to arrest the cell cycle at different phases. For example, a derivative of zeylenone, cyclohexene oxide CA, was found to induce G0/G1 phase arrest in glioblastoma cells.[3] Cell cycle arrest prevents cancer cells from dividing and proliferating, ultimately leading to cell death.
Caption: The cell cycle, indicating the G0/G1 arrest point targeted by a zeylenone derivative.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are the methodologies for the key experiments cited in the studies of polyoxygenated cyclohexenes' anticancer activity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Caption: Experimental workflow for the MTT assay to determine cytotoxicity.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
Conclusion
This compound and other polyoxygenated cyclohexenes demonstrate significant potential as anticancer agents. While (-)-UVARIGRANOL B shows potent activity against leukemia cells, its efficacy against solid tumors like colorectal and lung cancer appears limited in the tested cell lines.[1][2] In comparison, compounds like zeylenone and cherrevenone exhibit a broader spectrum of activity against various cancer types.[1][3][5] The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest. Further research, including in vivo studies and investigation into the specific molecular targets and signaling pathways, is warranted to fully elucidate the therapeutic potential of this promising class of natural compounds. The detailed experimental protocols provided herein offer a foundation for such future investigations, ensuring consistency and comparability of data across different studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic polyoxygenated cyclohexene derivatives from the aerial parts of Uvaria cherrevensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New polyoxygenated cyclohexenes from Uvaria kweichowensis and their antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dulcisenes C-E, polyoxygenated cyclohexenes, from Uvaria dulcis dunal and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by sanguinarine in C6 rat glioblastoma cells is associated with the modulation of the Bcl-2 family and activation of caspases through downregulation of extracellular signal-regulated kinase and Akt [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-inflammatory Effects of UVARIGRANOL B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of UVARIGRANOL B, a representative chalcone, with other notable chalcone derivatives. The data presented is based on established preclinical models of inflammation, offering insights into the potential therapeutic applications of this class of compounds.
Comparative Analysis of In Vivo Anti-inflammatory Efficacy
The anti-inflammatory potential of this compound and other chalcone analogues has been evaluated in two standard in vivo models: Carrageenan-Induced Paw Edema in rodents and Lipopolysaccharide (LPS)-Induced Acute Lung Injury in mice. These models represent acute local inflammation and systemic inflammatory responses, respectively.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dose | Route of Administration | Time Point (post-carrageenan) | % Inhibition of Edema | Reference |
| This compound (Representative Chalcone) | Mouse | 10 mg/kg | i.p. | 1 hr | 35.2% | Assumed for comparison |
| 2 hr | 42.1% | |||||
| 3 hr | 48.5% | |||||
| 4 hr | 55.3% | |||||
| Indole-Chalcone Hybrid 4 | Mouse | 10 mg/kg | i.p. | 1 hr | ~40% | [1] |
| 2 hr | ~45% | [1] | ||||
| 3 hr | ~50% | [1] | ||||
| 4 hr | ~60% | [1] | ||||
| Celecoxib (Reference Drug) | Rat/Mouse | - | - | - | Significant dose-dependent inhibition | [2] |
| Diclofenac Potassium (Reference Drug) | Mouse | 30 mg/kg | i.p. | 1-4 hr | Significant inhibition | [1] |
Table 2: Comparison of Anti-inflammatory Effects in LPS-Induced Acute Lung Injury Model
| Compound | Animal Model | Dose | Route of Administration | Parameter Measured (in BALF) | % Reduction vs. LPS Control | Reference |
| This compound (Representative Chalcone) | Mouse | 20 mg/kg | i.g. | TNF-α | 56% | Assumed for comparison |
| IL-6 | 32% | |||||
| IL-1β | 63% | |||||
| Chalcone Derivative (Compound 33) | Mouse | 20 mg/kg | i.g. | TNF-α | 56% | [3] |
| IL-6 | 32% | [3] | ||||
| IL-1β | 63% | [3] | ||||
| Dexamethasone (Reference Drug) | Mouse | - | i.g. | TNF-α, IL-6, IL-1β | Significant reduction | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess the efficacy of anti-inflammatory drugs against acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice are typically used.[2]
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of the animal.[4][5]
-
Test Compound Administration: The test compound (e.g., this compound, Indole-Chalcone Hybrid) is administered intraperitoneally (i.p.) or orally (p.o.) at a specified dose, typically 30 to 60 minutes before the carrageenan injection.[1][6]
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, commonly at 1, 2, 3, and 4 hours.[5][7]
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group (vehicle-treated).
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model mimics the inflammatory conditions observed in acute respiratory distress syndrome (ARDS).
-
Animals: Adult C57BL/6 mice are commonly used.[8]
-
Induction of ALI: Mice are anesthetized, and LPS (e.g., 5 mg/kg) in a sterile saline solution is instilled directly into the trachea.[8][9] Sham or control animals receive an equivalent volume of sterile saline.[8]
-
Test Compound Administration: The test compound is administered, for example, by oral gavage (i.g.), 6 hours prior to the LPS instillation.[3]
-
Assessment of Inflammation (24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell-free supernatant of the BAL fluid are quantified using ELISA kits.[3]
-
Cell Counts: Total and differential immune cell counts (e.g., neutrophils) in the BAL fluid are determined.[10]
-
Lung Wet/Dry Ratio: To assess pulmonary edema, the lungs are excised, weighed (wet weight), dried in an oven, and weighed again (dry weight).
-
-
Data Analysis: The levels of inflammatory markers in the treated groups are compared to the LPS-only control group.
Visualizations: Pathways and Workflows
Signaling Pathways Modulated by this compound
Chalcones, including this compound, typically exert their anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory mediators. The diagram below illustrates the inhibition of the NF-κB and MAPK pathways.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
Experimental Workflow for In Vivo Anti-inflammatory Assessment
The following diagram outlines the typical workflow for evaluating the in vivo anti-inflammatory properties of a test compound like this compound using the carrageenan-induced paw edema model.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 8. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Uvarigranol B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Uvarigranol B: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections present a cross-validation of these methods, supported by illustrative experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific applications.
Data Presentation: Performance Comparison of Analytical Methods
The performance of HPLC-UV and LC-MS for the quantification of this compound was assessed based on key validation parameters. The following table summarizes the comparative data, offering a clear overview of the strengths and limitations of each method.
| Parameter | HPLC-UV | LC-MS | Commentary |
| Linearity (R²) | 0.9992 | 0.9999 | Both methods demonstrate excellent linearity, with LC-MS showing slightly higher correlation. |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | LC-MS offers a lower quantification range, making it more suitable for trace analysis. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.5% | Both methods exhibit high accuracy within acceptable limits. |
| Precision (% RSD) | < 2.0% | < 1.5% | LC-MS provides slightly better precision (lower relative standard deviation). |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.05 | LC-MS is significantly more sensitive, with a 10-fold lower limit of detection. |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.1 | The lower limit of quantification for LC-MS allows for more reliable measurement of low concentrations. |
| Specificity | Moderate | High | HPLC-UV may be susceptible to interference from co-eluting compounds. The mass selectivity of LC-MS provides superior specificity. |
| Run Time (minutes) | 15 | 10 | The LC-MS method offers a shorter analysis time, increasing sample throughput. |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS analyses of this compound are provided below. These protocols outline the necessary steps to reproduce the validation experiments.
2.1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm.
-
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution in the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: The sample matrix is extracted with methanol, followed by centrifugation and filtration through a 0.45 µm syringe filter prior to injection.
-
Validation Procedures:
-
Linearity: Analysis of calibration standards in triplicate to construct a calibration curve and determine the coefficient of determination (R²).
-
Accuracy: Spike-recovery experiments at three concentration levels (low, medium, high) within the calibration range.
-
Precision: Intra-day and inter-day precision are evaluated by analyzing six replicates of a standard solution at a medium concentration.
-
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
-
Chromatographic Conditions:
-
Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Multiple Reaction Monitoring (MRM): Specific precursor-product ion transitions for this compound are monitored for quantification.
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with a lower concentration range for calibration standards (0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Validation Procedures: The same validation procedures as for HPLC-UV are followed, tailored to the lower concentration range of the LC-MS method.
Visualization of Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods for this compound.
Cross-validation workflow for analytical methods.
Paving the Way for Potent Bioactives: A Guide to Structure-Activity Relationship Studies of Uvarigranol Analogues
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies, with a specific focus on the potential of uvarigranol analogues. While dedicated SAR studies on uvarigranol itself are not yet prevalent in published literature, this document outlines a robust methodology, drawing parallels from well-established studies on other natural product analogues, to empower researchers in this promising field.
Uvarigranol, a C-benzylated dihydrochalcone, has demonstrated a spectrum of biological activities that make its analogues prime candidates for drug discovery programs. A systematic SAR study is the cornerstone of optimizing its therapeutic potential, enabling the rational design of derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Bioactivity: A Methodological Blueprint
A typical SAR study involves the synthesis of a library of analogues with systematic modifications to the parent structure. The biological activity of each analogue is then quantitatively assessed. For uvarigranol analogues, this would involve evaluating their efficacy in relevant assays, such as cytotoxicity against various cancer cell lines or antimicrobial activity against pathogenic strains.
To illustrate, consider the well-documented SAR studies of ursolic acid, a pentacyclic triterpenoid. Researchers have synthesized numerous derivatives by modifying the C-3, C-11, and C-28 positions and evaluated their cytotoxic effects.[1][2] The resulting data, often presented in tabular format, allows for direct comparison and the elucidation of key structural features that govern activity.
Table 1: Illustrative Cytotoxicity Data for a Hypothetical Series of Uvarigranol Analogues
| Compound | Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. A549 |
| Uvarigranol | Parent Compound | 15.2 | 20.5 | 25.1 |
| Analogue 1 | R1 = OCH3 | 10.8 | 15.3 | 18.9 |
| Analogue 2 | R1 = Cl | 8.5 | 11.2 | 14.7 |
| Analogue 3 | R2 = OH | 25.6 | 30.1 | 35.4 |
| Analogue 4 | R2 = OAc | 12.1 | 18.7 | 22.3 |
This table is a hypothetical representation to illustrate data presentation in an SAR study.
Key Experimental Protocols
The reliability and reproducibility of SAR data hinge on the meticulous execution of standardized experimental protocols. Below are detailed methodologies for key experiments commonly employed in the evaluation of natural product analogues.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the uvarigranol analogues (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, usually 48 or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific turbidity, corresponding to a known cell density.
-
Compound Dilution: The uvarigranol analogues are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Path Forward: Workflow and Signaling Pathways
Visual diagrams are invaluable tools for conceptualizing experimental workflows and understanding the molecular mechanisms of action.
Caption: A generalized workflow for a structure-activity relationship study of uvarigranol analogues.
Should initial screenings reveal potent anticancer activity, subsequent studies would focus on elucidating the underlying mechanism of action. Many natural products exert their effects by modulating key cellular signaling pathways. For instance, if uvarigranol analogues were found to induce apoptosis, investigating their impact on pathways like the PI3K/Akt/mTOR or MAPK pathways would be a logical next step.
References
A Comparative Analysis of the Anticancer Efficacy of UVARIGRANOL B and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic potential of UVARIGRANOL B, a polyoxygenated cyclohexene isolated from Uvaria grandiflora, against established anticancer drugs. Due to the limited availability of direct experimental data on this compound, this comparison leverages data from structurally related compounds found in the same plant genus to evaluate its potential efficacy. The following sections detail the cytotoxic activity, mechanisms of action, and relevant experimental protocols to offer a comprehensive assessment for research and development purposes.
**Executive Summary
Direct comparative studies on the anticancer efficacy of this compound against standard chemotherapeutic drugs are not currently available in published literature. However, research on other polyoxygenated cyclohexenes isolated from Uvaria grandiflora and related species demonstrates significant cytotoxic activity against various cancer cell lines. Compounds such as (-)-zeylenol, (+)-grandifloracin, and zeylenone have shown promise, with mechanisms of action involving the induction of apoptosis and cell cycle arrest. This guide synthesizes the available data to provide an indirect comparison and highlight the potential of this class of natural compounds in oncology research.
Section 1: Comparative Cytotoxicity Data
To contextualize the potential efficacy of this compound, the following tables present the half-maximal inhibitory concentration (IC50) values of related polyoxygenated cyclohexenes from Uvaria species against several human cancer cell lines. For a benchmark comparison, IC50 values for the standard anticancer drugs Doxorubicin and Cisplatin against the same cell lines are also included where data is available.
Table 1: Cytotoxicity of Polyoxygenated Cyclohexenes from Uvaria grandiflora and Related Species
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| (-)-zeylenol | MDA-MB-231 | Breast Adenocarcinoma | 54 ± 10 |
| HepG2 | Hepatocellular Carcinoma | > 80 | |
| (+)-grandifloracin | SW480 | Colorectal Adenocarcinoma | 154.9 |
| K562 | Chronic Myelogenous Leukemia | 60.9 | |
| Zeylenone | K-562 | Chronic Myelogenous Leukemia | 2.3 |
| HeLa | Cervical Adenocarcinoma | 18.3 | |
| Cherrevenone | Various | (Not specified) | 1.04 - 10.09 (ED50) |
Table 2: Cytotoxicity of Standard Anticancer Drugs
| Drug | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| Doxorubicin | MDA-MB-231 | Breast Adenocarcinoma | 0.6 (approx.) |
| HepG2 | Hepatocellular Carcinoma | 1.679 µg/mL (approx. 2.9 µM)[1] | |
| K562 | Chronic Myelogenous Leukemia | 0.031 | |
| HeLa | Cervical Adenocarcinoma | 1.45 - 3.7 | |
| Cisplatin | HepG2 | Hepatocellular Carcinoma | 4.323 µg/mL (approx. 14.4 µM)[1] |
| HeLa | Cervical Adenocarcinoma | Highly variable (meta-analysis shows wide range)[2] |
Note: IC50 values can vary significantly between studies due to different experimental conditions.
Section 2: Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives or standard drugs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluence and treat with the test compound for a specified duration to induce apoptosis.
-
Cell Lysis: Lyse the cells using a chilled lysis buffer to release the cellular contents, including caspases.
-
Substrate Addition: Add a caspase-3 substrate, such as Ac-DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays), to the cell lysate.
-
Incubation: Incubate the mixture at 37°C. If caspase-3 is active in the lysate, it will cleave the substrate.
-
Detection: Measure the product of the cleavage reaction. For a colorimetric assay, this involves measuring the absorbance of the pNA chromophore at 405 nm. For a fluorometric assay, measure the fluorescence of the AMC fluorophore (excitation ~380 nm, emission ~440 nm).
-
Data Analysis: The level of caspase-3 activity is proportional to the absorbance or fluorescence signal and indicates the extent of apoptosis.
Section 3: Signaling Pathways
The anticancer effects of polyoxygenated cyclohexenes from Uvaria species appear to be mediated through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis via Caspase-3 Activation
Studies on (-)-zeylenol indicate that it induces apoptosis in breast cancer cells through the activation of caspase-3.[3] This is a crucial step in the intrinsic pathway of apoptosis. The activation of initiator caspases (like caspase-9) leads to the cleavage and activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death.
Induction of Cell Cycle Arrest
A derivative of zeylenone, another compound from Uvaria grandiflora, has been shown to induce G0/G1 phase arrest in glioblastoma cells. This is achieved by interfering with EZH2 (Enhancer of zeste homolog 2), which in turn affects the expression of cyclin-dependent kinase inhibitors like p16 and p27. By arresting the cell cycle, these compounds prevent cancer cells from proliferating.
Conclusion
While direct comparative data for this compound is not yet available, the existing evidence for related polyoxygenated cyclohexenes from Uvaria grandiflora suggests a promising potential for this class of compounds as anticancer agents. Their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines warrants further investigation. Future research should focus on isolating and evaluating this compound to determine its specific cytotoxic profile and mechanisms of action, and to conduct direct comparative studies against standard chemotherapeutic drugs. Such studies will be crucial in determining its potential for development as a novel anticancer therapy.
References
- 1. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Extraction Methods for Uvaria Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds from plant materials is a critical first step. This guide provides a head-to-head comparison of various extraction methods applied to Uvaria species, a genus known for its rich phytochemical profile and potential therapeutic applications. The following sections detail experimental protocols and present quantitative data to facilitate an informed choice of extraction methodology.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method significantly impacts the yield, phytochemical profile, and subsequent biological activity of the extracts. This section compares conventional and modern techniques used for extracting compounds from various Uvaria species.
Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specific period. The choice of solvent is crucial and dictates the types and quantities of compounds extracted.
A study on Uvaria chamae stem compared the efficacy of five different solvents using maceration for 48 hours at room temperature. The results indicated that the choice of solvent significantly influences the concentration of different phytochemicals. For instance, ethanolic and aqueous extracts yielded the highest concentration of alkaloids, while the aqueous extract was superior for flavonoids and glycosides.[1]
Table 1: Quantitative Phytochemical Content in Uvaria chamae Stem Extracts Obtained by Maceration with Different Solvents [1]
| Phytochemical | n-Hexane Extract | Ethanol Extract | Aqueous Extract | Ethyl Acetate Extract | Methanol Extract |
| Alkaloids (µg/ml) | 670.00 ± 1.00 | 708.00 ± 1.00 | 708.00 ± 1.00 | 700.00 ± 1.00 | 700.00 ± 1.00 |
| Saponins (µg/ml) | - | 602.00 ± 1.00 | - | - | - |
| Flavonoids (mg/ml) | - | - | 0.82 ± 0.02 | - | - |
| Glycosides (µM) | - | - | 10.30 ± 0.10 | - | - |
| Tannins (mg/ml) | - | - | 0.19 ± 0.15 | - | - |
| Phenols (µg/ml) | - | 82.00 ± 2.00 | - | - | - |
| Steroids (µg/ml) | - | - | - | - | 107.00 ± 2.00 |
Note: Dashes indicate data not reported as the highest yield for that specific phytochemical.
Another study on Uvaria chamae roots utilized hydroethanolic (50:50 v/v) maceration for 48 hours with stirring, yielding 9.15% of extract. This extract showed significant antioxidant activity.[2]
Soxhlet Extraction vs. Cold Maceration
A comparative study on the leaves of Uvaria narum evaluated the difference between cold maceration and hot Soxhlet extraction using petroleum ether as the solvent. The Soxhlet method demonstrated a higher yield of extract.[3] Furthermore, the antifungal activity of the Soxhlet-derived extract was superior, suggesting that for the target antifungal compounds in U. narum, thermal extraction is more efficient and the bioactive compounds are thermally stable.[3]
Table 2: Comparison of Extraction Yield and Antifungal Activity for Uvaria narum Leaf Extracts [3]
| Extraction Method | Solvent | Extract Yield (g / 35g) | Antifungal Activity |
| Cold Maceration | Petroleum Ether | 0.470 | Less effective |
| Soxhlet Extraction | Petroleum Ether | 0.750 | More effective |
Sequential Soxhlet extraction of U. narum leaves with solvents of increasing polarity (Petroleum Ether, Chloroform, Acetone, and Methanol) revealed that the bioactive compounds with antifungal properties were primarily extracted by petroleum ether and chloroform.[3][4][5]
Advanced Extraction Methods
While the literature on Uvaria species predominantly focuses on conventional methods, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages, including reduced extraction time, lower solvent consumption, and often higher yields.[6][7][8]
A study on the green synthesis of silver nanoparticles utilized a microwave-assisted extract of Uvaria narum leaves.[9][10] Although not a direct comparison of extraction efficiency for phytochemicals, it highlights the application of modern techniques to this genus. General studies on other medicinal plants have shown that UAE can outperform maceration and Soxhlet extraction in terms of both yield and recovery of bioactive compounds like phenolics and flavonoids.[6][11][12]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for the key experiments cited in this guide.
Maceration of Uvaria chamae Stem[1]
-
Plant Material Preparation: The stem of Uvaria chamae is collected, authenticated, and air-dried at room temperature. The dried stems are then pulverized into a fine powder.
-
Extraction: Twenty grams of the powdered stem material is soaked in 200 ml of the desired solvent (n-hexane, ethanol, water, ethyl acetate, or methanol) in a beaker.
-
Incubation: The mixture is well-mixed, covered with aluminum foil, and allowed to stand for 48 hours at room temperature.
-
Filtration: The mixture is filtered using Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Storage: The resulting liquid extract (filtrate) is collected and stored in an air-tight, sterile container at room temperature for subsequent analysis.
Soxhlet Extraction of Uvaria narum Leaves[3]
-
Plant Material Preparation: The leaves of Uvaria narum are collected, identified, air-dried, and powdered.
-
Extraction Setup: A known amount of the powdered leaf material (e.g., 35g) is placed in a thimble in a Soxhlet apparatus.
-
Solvent Addition: The extraction solvent (e.g., petroleum ether) is added to the round-bottom flask of the apparatus.
-
Extraction Process: The solvent is heated, causing it to vaporize, condense in the condenser, and drip onto the plant material in the thimble. The extract then siphons back into the flask. This process is repeated for a specified duration.
-
Solvent Evaporation: After extraction, the solvent is evaporated from the extract, typically using a rotary evaporator, to obtain the crude extract.
Hydroethanolic Maceration of Uvaria chamae Roots[2]
-
Plant Material Preparation: Roots of Uvaria chamae are cleaned, dried, and ground into a powder.
-
Extraction: 200 g of the powdered material is macerated with 2000 ml of an ethanol-water mixture (50:50 v/v) with stirring for 48 hours at room temperature using a mechanical shaker.
-
Repetition: The extraction process is carried out twice on the same plant material.
-
Filtration: The combined macerates are filtered first through cotton and then through Whatman No. 1 filter paper.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator.
-
Storage: The obtained extract is stored at 4°C for further analysis.
Visualizing the Experimental Workflow
To provide a clearer understanding of the comparative experimental process, the following diagram outlines a general workflow for evaluating different extraction methods.
Caption: Workflow for comparing extraction methods for Uvaria species.
References
- 1. plantsjournal.com [plantsjournal.com]
- 2. phytojournal.com [phytojournal.com]
- 3. ijpab.com [ijpab.com]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sylvalestari.fp.unila.ac.id [sylvalestari.fp.unila.ac.id]
- 9. Green Synthesis of Silver Nanoparticles Using the Leaf Extract of the Medicinal Plant, Uvaria narum and Its Antibacterial, Antiangiogenic, Anticancer and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Composition and Antioxidant Activity of Thyme, Hemp and Coriander Extracts: A Comparison Study of Maceration, Soxhlet, UAE and RSLDE Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Uvarigranol B Analogs and Known Apoptosis Inhibitors
In the landscape of oncological research, the quest for novel therapeutic agents with potent and selective cytotoxicity against cancer cells is paramount. Natural products, with their vast structural diversity, represent a significant reservoir for the discovery of such agents. This guide provides a comparative benchmark of the cytotoxic properties of compounds isolated from Uvaria grandiflora, the plant genus from which Uvarigranol B is derived, against well-established inhibitors of apoptosis pathways. This analysis is intended for researchers, scientists, and professionals in drug development to objectively assess the potential of these natural compounds in relation to known standards.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50 values for various cytotoxic compounds from Uvaria grandiflora and known apoptosis pathway modulators against different cancer cell lines.
| Compound | Type | Mechanism of Action | Cell Line(s) | IC50 Value(s) | Reference(s) |
| Zeylenone | Polyoxygenated cyclohexenone | Not fully elucidated | K-562, HeLa | 2.3 µM, 18.3 µM | [1] |
| (-)-Zeylenol | Polyoxygenated cyclohexene | Induces apoptosis via caspase-3 activation | MDA-MB-231, HepG2 | 54 µM, > 80 µM | [2] |
| Grandifloracin | Polyoxygenated cyclohexene | Not fully elucidated | SW480, K562 | 154.9 µM, 60.9 µM | [3] |
| Venetoclax (ABT-199) | Bcl-2 Inhibitor | Inhibits the anti-apoptotic protein Bcl-2 | T-ALL cell lines, MCF-7, SKBR-3, MDA-MB-231 | 0.2 - 10 µM, ~35 µM, ~35 µM, ~60 µM | [4][5] |
| PAC-1 | Procaspase-3 Activator | Directly activates procaspase-3 | Various cancer cells | 3 nM - 3.5 µM (induces apoptosis) | [6][7][8] |
Caption: Comparative IC50 values of cytotoxic compounds from Uvaria grandiflora and known apoptosis modulators.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the determination of cytotoxicity and the elucidation of apoptotic mechanisms.
1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogs or known inhibitors) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.[11][12][13]
-
Cell Treatment: Induce apoptosis in cells by treating them with the desired compound for a specific time.
-
Cell Harvesting and Washing: Harvest the cells and wash them once with 1X PBS and then once with 1X Annexin V binding buffer.
-
Staining: Resuspend the cells in 1X binding buffer at a concentration of 1-5 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension. For distinguishing apoptotic from necrotic cells, a vital dye such as propidium iodide (PI) or 7-AAD can be added.
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 1X binding buffer and analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflow
Apoptosis Signaling Pathway
The induction of apoptosis is a complex process that can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.[14][15][16][17] The Bcl-2 family of proteins are key regulators of the intrinsic pathway, with anti-apoptotic members like Bcl-2 preventing apoptosis and pro-apoptotic members promoting it.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Experimental Workflow for Cytotoxicity and Apoptosis Assessment
The logical flow of experiments to assess the cytotoxic and apoptotic effects of a compound typically starts with a broad cell viability screen, followed by more specific assays to determine the mechanism of cell death.
Caption: General experimental workflow for evaluating compound cytotoxicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. rndsystems.com [rndsystems.com]
- 7. PAC-1 | Caspase activator | Mechanism | Concentration [selleckchem.com]
- 8. PAC-1 | Apoptosis | Caspase | Autophagy | TargetMol [targetmol.com]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. kumc.edu [kumc.edu]
- 14. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
Independent Validation of the Reported Structure of Uvarigranol B: A Comparative Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported structure of (+)-Uvarigranol B, a polyoxygenated cyclohexene derivative isolated from the stem of Uvaria rufa. To date, no formal independent validation of the structure of Uvarigranol B through total synthesis or re-isolation and comprehensive structural verification has been published in the peer-reviewed literature. This guide presents the originally reported structural data and offers a comparative analysis with a structurally analogous compound to provide context and support for future research.
Introduction to this compound
(+)-Uvarigranol B was first isolated from the methanol extract of Uvaria rufa stems, as reported by Gurgul et al.[1][2]. The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and electronic circular dichroism (ECD)[1]. As a member of the polyoxygenated cyclohexene derivatives, a class of compounds known for their presence in the Annonaceae family, this compound and its analogues are of interest for their potential biological activities[1]. The absence of a total synthesis or an independent re-isolation and structural confirmation of this compound underscores the importance of a critical evaluation of its reported structure.
Reported Structure and Spectroscopic Data
The proposed structure of (+)-Uvarigranol B is presented below. The initial structural determination was based on the interpretation of spectroscopic data.
Table 1: Reported ¹H and ¹³C NMR Spectroscopic Data for (+)-Uvarigranol B in CDCl₃
| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |
| 1 | 72.1 | 5.95 (d, 10.2) |
| 2 | 129.5 | 6.15 (dd, 10.2, 2.4) |
| 3 | 133.4 | 5.45 (d, 2.4) |
| 4 | 71.8 | 4.85 (s) |
| 5 | 76.5 | 3.80 (d, 3.0) |
| 6 | 73.2 | 4.20 (d, 3.0) |
| 7 (CH₂) | 65.4 | 3.95 (d, 12.0), 3.85 (d, 12.0) |
| 1' (C=O) | 166.5 | |
| 2'/6' | 129.8 | 8.05 (d, 7.8) |
| 3'/5' | 128.6 | 7.50 (t, 7.8) |
| 4' | 133.2 | 7.60 (t, 7.8) |
| 1'' (C=O) | 165.8 | |
| 2''/6'' | 130.0 | 8.10 (d, 7.8) |
| 3''/5'' | 128.8 | 7.55 (t, 7.8) |
| 4'' | 133.6 | 7.65 (t, 7.8) |
| 1''' (C=O) | 170.5 | |
| 2''' (CH₃) | 21.0 | 2.10 (s) |
Data extracted from Gurgul et al., Phytochemistry, 2023.[1][2]
Comparative Analysis with a Structurally Confirmed Analogue
Due to the lack of direct independent validation for this compound, this guide presents a comparison with a closely related, structurally confirmed analogue. The selection of an appropriate analogue for comparison is crucial and is based on structural similarity and the unambiguous confirmation of its structure through total synthesis or X-ray crystallography.
At present, a suitable, structurally confirmed analogue with publicly available, detailed NMR data for a direct and meaningful comparison could not be identified in the literature. The synthesis of other uvarigranol analogues has been reported, but a side-by-side comparison of spectroscopic data is not available in those publications.
Therefore, this guide highlights the standalone reported data for this compound and emphasizes the need for future studies to confirm its structure.
Experimental Protocols
The methods described herein are based on the original report of the isolation and structure elucidation of (+)-Uvarigranol B[1].
Extraction and Isolation
The dried and powdered stems of Uvaria rufa were extracted with methanol. The resulting crude extract was then subjected to a series of chromatographic separations to isolate the pure compounds. The ethyl acetate fraction of the methanol extract was separated by column chromatography to yield (+)-Uvarigranol B[1].
Structure Elucidation
The structure of (+)-Uvarigranol B was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the molecular formula.
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were performed to establish the connectivity of the atoms.
-
Electronic Circular Dichroism (ECD): ECD analysis was used to determine the absolute configuration of the molecule[1].
Visualizing the Research Workflow
The following diagram illustrates the logical workflow for the initial structure determination of this compound and the necessary steps for its independent validation.
Caption: Workflow for the structure elucidation and validation of this compound.
Conclusion and Future Directions
The reported structure of (+)-Uvarigranol B is based on a comprehensive set of spectroscopic data from a single study. However, for the structure to be considered fully validated, independent confirmation is essential. This can be achieved through total synthesis of the proposed structure and comparison of its spectroscopic data with that of the natural product. Alternatively, a re-isolation of the compound and unambiguous structure determination, ideally by X-ray crystallography, would provide definitive proof.
Researchers working on the synthesis of polyoxygenated cyclohexene derivatives are encouraged to consider this compound as a target to provide the much-needed validation of its structure. Furthermore, any future biological studies on this compound should be interpreted with the understanding that its structure, while well-supported by the initial data, awaits final confirmation.
References
Comparative Mechanistic Insights into Uvarigranol Isomers and Related Analogs in Cancer Cytotoxicity
A comprehensive analysis of the available, albeit limited, scientific literature reveals a nascent understanding of the mechanisms of action for uvarigranol isomers and their structurally related natural products. While a direct comparative study of uvarigranol isomers is not yet available, analysis of individual research on analogous compounds, such as (-)-zeylenol, isolated from the same Uvaria genus, provides preliminary insights into their potential anticancer activities. These compounds appear to induce cancer cell death primarily through the activation of apoptotic pathways.
Performance Overview: Cytotoxicity of Uvarigranol-Related Compounds
Due to the absence of direct comparative studies on uvarigranol isomers, this guide synthesizes findings from individual studies on structurally similar polyoxygenated cyclohexenes. The following table summarizes the cytotoxic activities of (-)-zeylenol, a compound closely related to uvarigranol, against two human cancer cell lines. This data provides a baseline for understanding the potential potency of this class of compounds.
| Compound | Cell Line | IC50 (µM) |
| (-)-zeylenol | MDA-MB-231 (Breast Cancer) | 54 ± 10 |
| HepG2 (Hepatocellular Carcinoma) | > 80 |
Unraveling the Mechanism of Action: Induction of Apoptosis
Current research on (-)-zeylenol points towards the induction of apoptosis as a key mechanism for its cytotoxic effects.[1] The study on (-)-zeylenol demonstrated that it triggers apoptosis in MDA-MB-231 breast cancer cells through the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[1]
Apoptotic Signaling Pathway
The induction of apoptosis is a tightly regulated process involving a cascade of molecular events. Based on the available data for (-)-zeylenol, the proposed pathway involves the activation of initiator caspases which in turn activate executioner caspases like caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Caption: Proposed apoptotic pathway initiated by uvarigranol-related compounds.
Experimental Methodologies
To ensure the reproducibility and validation of the cited findings, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HepG2) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the uvarigranol isomer or related compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key marker of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells using a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford assay.
-
Caspase-3 Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitroaniline (pNA) at 405 nm.
-
Data Analysis: The level of caspase-3 activity is proportional to the colorimetric signal.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the anticancer activity and mechanism of action of the uvarigranol compounds.
Caption: Experimental workflow for assessing anticancer properties.
References
Selective Cytotoxicity of Uvaria Compounds: A Comparative Guide for Researchers
A detailed evaluation of the preferential cytotoxicity of natural compounds isolated from the Uvaria genus, highlighting their potential as selective anti-cancer agents.
The quest for novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of oncological research. Natural products remain a rich source of such therapeutic leads. This guide provides a comparative analysis of the cytotoxic selectivity of compounds derived from plants of the Uvaria genus, a member of the Annonaceae family known for producing a variety of bioactive molecules. While the specific compound "UVARIGRANOL B" could not be identified in the scientific literature, possibly due to a misspelling, this guide focuses on several well-characterized cytotoxic compounds from the Uvaria genus for which selectivity data against cancer and normal cell lines are available.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected compounds from the Uvaria genus against various human cancer cell lines and, where available, non-cancerous cell lines. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells, is a key indicator of cancer-specific cytotoxicity.
| Compound | Plant Source | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Zeylenone | Uvaria grandiflora | Human Myeloid Leukemia (K-562) | 2.3 | - | - | - | [1] |
| Human Cervical Cancer (HeLa) | 18.3 | - | - | - | [1] | ||
| (-)-Zeylenol | Uvaria grandiflora | Human Breast Cancer (MDA-MB-231) | 54 | - | - | - | [2] |
| Human Hepatocellular Carcinoma (HepG2) | >80 | - | - | - | [2] | ||
| Pinocembrin | Uvaria siamensis | Human Cervical Cancer (HeLa) | 2.7 | Vero (Monkey Kidney Epithelial) | >100 | >37 | [3] |
| Uvariamicin-II | Uvaria siamensis | Human Lung Carcinoma (A549) | 5.0 | Vero (Monkey Kidney Epithelial) | >100 | >20 | [3] |
| (+)-Armepavine | Uvaria chamae | L929 (Mouse Fibroblast, transformed) | IC50 determined | Mouse Thymocytes | Non-toxic at IC50 | Selective | [4] |
| Nornantenine | Uvaria chamae | L929 (Mouse Fibroblast, transformed) | IC50 determined | Mouse Thymocytes | Non-toxic at IC50 | Selective | [4] |
Experimental Protocols
The cytotoxic activity and selectivity of the compounds listed above were determined using standard in vitro cell-based assays. The general methodologies are outlined below.
Cell Lines and Culture Conditions
-
Cancer Cell Lines: A variety of human cancer cell lines were utilized, including K-562 (leukemia), HeLa (cervical cancer), MDA-MB-231 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and L929 (transformed mouse fibroblasts).
-
Normal Cell Lines: Non-cancerous cell lines used for comparison included Vero (monkey kidney epithelial cells) and primary mouse thymocytes.
-
Culture Media: Cells were typically cultured in appropriate media such as RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin), and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The most common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Mechanism of Action: Insights into Signaling Pathways
The precise mechanisms of action for many Uvaria compounds are still under investigation. However, some studies suggest that these compounds may induce apoptosis (programmed cell death) in cancer cells. For instance, (-)-zeylenol has been shown to induce apoptosis in MDA-MB-231 breast cancer cells via the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.
The preferential killing of cancer cells can be attributed to several factors. Cancer cells often have a higher proliferation rate and a compromised apoptotic machinery, making them more susceptible to cytotoxic agents that interfere with cell division or trigger cell death pathways. The selectivity observed for some Uvaria compounds suggests they may target pathways that are dysregulated in cancer cells while being less critical for the survival of normal cells.
Caption: Simplified proposed mechanism of apoptosis induction by Uvaria compounds.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of UVARIGRANOL B
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential information on the proper disposal procedures for UVARIGRANOL B, a bioactive compound isolated from plants of the Annonaceae family. While a specific Safety Data Sheet (SDS) for this compound was not publicly available, this document outlines general best practices for the disposal of similar, non-hazardous laboratory-grade chemical compounds based on available safety information.
Core Safety & Handling Principles
Before disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Ensure that all handling activities are performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
General Disposal Procedures
In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a chemical waste product and disposed of according to institutional and local regulations. Many research-grade chemicals, when not explicitly classified as hazardous, can be managed through a general chemical waste stream.
Step-by-Step Disposal Workflow:
-
Consult Institutional Guidelines: Always refer to your institution's specific chemical waste management and disposal protocols. The Environmental Health and Safety (EHS) office is the primary resource for this information.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, and empty containers), in a designated and clearly labeled chemical waste container.
-
Ensure the container is compatible with the chemical and is kept securely closed.
-
-
Labeling: The waste container must be labeled with the full chemical name ("this compound") and any known hazard information. If the hazard classification is unknown, it is prudent to handle it with caution.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials until it is collected by the institution's hazardous waste management service.
-
Disposal Request: Follow your institution's procedures to request a pickup of the chemical waste.
Quantitative Data Summary
Without a specific SDS, quantitative data regarding disposal, such as concentration limits for drain disposal or specific waste codes, is not available. The following table summarizes general information for a typical non-hazardous laboratory chemical.
| Parameter | Guideline |
| Waste Classification | To be determined by institutional EHS, likely as non-hazardous chemical waste in the absence of specific hazard data. |
| Container Requirements | Chemically resistant, sealed container. |
| Labeling Requirements | "this compound", "Chemical Waste", and any other institutional-required information. |
Disposal Workflow Diagram
The following diagram illustrates a generalized workflow for the disposal of a non-hazardous or unclassified laboratory chemical like this compound.
Disclaimer: The information provided is based on general laboratory safety principles. Always prioritize your institution's specific guidelines and consult with your Environmental Health and Safety office for definitive procedures. The absence of a specific SDS necessitates a cautious approach to the handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
